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  • Product: 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
  • CAS: 1859510-91-0

Core Science & Biosynthesis

Foundational

Scaffold Rigidification in Modern Drug Discovery: A Technical Guide to 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Executive Summary: The Shift Toward sp³-Enriched Bioisosteres Historically, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings to drive target affinity. However, the modern drug development paradig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward sp³-Enriched Bioisosteres

Historically, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings to drive target affinity. However, the modern drug development paradigm has shifted toward "Escape from Flatland"—a strategy prioritizing sp³-enriched, conformationally restricted scaffolds to improve pharmacokinetic (PK) properties, enhance aqueous solubility, and reduce off-target toxicity [2].

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane has emerged as a premier building block in this space. By fusing a tetrahydrofuran (THF) ring with a cyclopropane ring, this scaffold acts as a rigidified bioisostere for morpholine, piperidine, or furanose rings [3]. The addition of the electrophilic bromomethyl vector at the 6-position provides a highly reactive handle, allowing chemists to seamlessly graft this rigid core onto complex drug candidates.

Chemical Architecture & Physicochemical Profiling

The molecular architecture of 3-oxabicyclo[3.1.0]hexane imposes significant three-dimensional constraints. The transannular bridge geometry, stabilized by the oxygen atom, creates a rigid ether linkage that locks the bicyclic system into a defined trajectory [4].

When designing a synthetic route, understanding the fundamental physicochemical properties of the building block is critical for predicting solubility, reactivity, and downstream purification behavior.

Table 1: Quantitative Physicochemical Data [1]
PropertyValueStructural Implication
Chemical Name 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexaneIdentifies the specific regioisomer and functional vector.
CAS Registry Number 1859510-91-0Standardized identifier for reagent procurement.
Molecular Formula C₆H₉BrOConfirms the sp³-rich carbon framework.
Molecular Weight 177.04 g/mol Low molecular weight ensures high ligand efficiency.
SMILES String BrCC1C2COCC12Useful for in silico docking and computational modeling.
Key Structural Motif Fused THF-cyclopropaneEliminates rotational degrees of freedom found in linear ethers.

Mechanistic Role in Drug Development

Overcoming the Entropic Penalty

When a flexible drug molecule binds to a target protein, it must adopt a specific bioactive conformation. This loss of conformational freedom results in a high entropic penalty, which weakens the overall binding affinity. The 3-oxabicyclo[3.1.0]hexane core is pre-organized. By acting as a rigid bioisostere, it mimics the bioactive conformation of flexible rings (like furanose in nucleoside analogs or morpholine in kinase inhibitors) without the associated entropic cost [2].

The Bioisosteric Replacement Strategy

The following diagram illustrates the strategic evolution from traditional flat scaffolds to the rigidified bicyclic system.

Bioisosterism A Traditional Flat Scaffolds (e.g., Phenyl, Furanose) B sp3-Enrichment & Ring Fusion A->B C 3-oxabicyclo[3.1.0]hexane Core (Conformationally Locked) B->C D 6-(Bromomethyl) Vector (Electrophilic Handle) C->D E Target Drug Candidate (Improved PK/PD) D->E

Figure 1: Strategic evolution from flat aromatic/flexible rings to the rigidified bicyclic scaffold.

Downstream Functionalization: The Sₙ2 Alkylation Protocol

The Causality of Experimental Design: Avoiding Sₙ1 Rearrangement

The bromomethyl group at the 6-position is attached directly to the cyclopropane ring, forming a cyclopropylcarbinyl system . This is a critical structural feature. Under solvolytic (Sₙ1) conditions, the departure of the bromide ion generates a cyclopropylcarbinyl cation. This intermediate rapidly equilibrates with cyclobutyl and homoallyl cations, leading to catastrophic ring-expansion and ring-opening side products.

To preserve the integrity of the bicyclic scaffold, downstream functionalization must strictly employ bimolecular nucleophilic substitution (Sₙ2) conditions .

Step-by-Step Methodology: Amine Alkylation Workflow

Objective: Covalently link the bicyclic scaffold to a secondary amine nucleophile while suppressing cyclopropylcarbinyl rearrangement.

Materials Required:

  • 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.2 equiv)

  • Secondary amine nucleophile (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Protocol:

  • System Purging: Flame-dry a reaction vial and purge with dry Nitrogen (N₂) to eliminate ambient moisture.

    • Causality: Protic species (like water) stabilize carbocation intermediates, drastically increasing the risk of Sₙ1-mediated ring expansion.

  • Reagent Solvation: Dissolve the secondary amine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF, a polar aprotic solvent, selectively solvates cations via its oxygen atom while leaving the amine nucleophile unsolvated and highly reactive, forcing the Sₙ2 pathway.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 10 minutes at room temperature.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr byproduct without competing for the electrophilic bromomethyl carbon.

  • Electrophile Introduction: Dropwise, add 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.2 equiv).

  • Thermal Activation: Heat the reaction mixture to 65 °C for 12–16 hours.

    • Causality: The neopentyl-like steric bulk adjacent to the cyclopropane ring slightly retards the Sₙ2 trajectory. Mild thermal activation overcomes this activation energy barrier without providing enough energy to trigger homolytic cleavage.

  • Reaction Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO₃, followed by brine (3x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Dry DMF, Inert Atmosphere Step2 2. Base Addition Add DIPEA (2.5 eq) to Nucleophile Step1->Step2 Step3 3. Electrophile Introduction Add 6-(Bromomethyl) derivative (1.2 eq) Step2->Step3 Step4 4. Thermal Activation Heat to 65°C (Strict SN2 Control) Step3->Step4 Step5 5. Reaction Quench & Workup Aqueous extraction (EtOAc/H2O) Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Figure 2: Step-by-step SN2 functionalization workflow optimized to prevent cyclopropylcarbinyl ring-opening.

Analytical Validation & Quality Control

To ensure the structural integrity of the scaffold post-reaction, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy: The cyclopropane protons of the bicyclo[3.1.0] system are highly shielded and typically appear upfield (0.5 – 1.5 ppm). The preservation of these peaks post-alkylation is the primary diagnostic marker that ring-opening did not occur.

  • Mass Spectrometry (LC-MS): Prior to reaction, the starting material will exhibit a characteristic 1:1 isotopic doublet (M and M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this isotopic signature in the product mass spectrum confirms successful nucleophilic displacement.

References

  • Title: Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

A Researcher's Guide to the Safe Handling and Application of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, safety considerations, and strategic applications of 6-(Bromomethyl)-3-oxabicyclo[3....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and strategic applications of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights grounded in the compound's unique structural features and reactivity.

The Molecule in Context: A Strategic Building Block

The 3-oxabicyclo[3.1.0]hexane core is a conformationally rigid scaffold that has garnered significant interest in medicinal chemistry. Its constrained bicyclic structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This framework is a key component in a variety of compounds explored for therapeutic applications, including antiviral agents and modulators of the central nervous system.[1]

The introduction of a bromomethyl group at the 6-position transforms this scaffold into a highly valuable synthetic intermediate. The C-Br bond provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions, making it a cornerstone for library synthesis and lead optimization in drug discovery programs.

Physicochemical Data for the Experimentalist

A clear understanding of a compound's physical properties is fundamental to its safe and effective use in the laboratory. The key data for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane and its isomers are summarized below.

PropertyValueSource
Chemical Name 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane-
Synonyms Varies by isomer-
CAS Number 2031260-82-7 (for 3-(Bromomethyl) isomer)[2][3][4]
Molecular Formula C6H9BrO[2][3]
Molecular Weight 177.04 g/mol [2][3]
Appearance Data not consistently available; likely a solid or oil-
Purity Typically >95% for commercial samples[3]
Storage Inert atmosphere, store in freezer, under -20°C[2]

Note: Several isomers of this compound exist, such as 3-Bromo-6-oxabicyclo[3.1.0]hexane and 6-Bromo-3-oxabicyclo[3.1.0]hexane, which have different CAS numbers and molecular weights.[5][6][7] It is crucial to verify the specific isomer being used.

Hazard Identification and Risk Assessment: A Pragmatic Approach

Anticipated Hazards:

  • Skin Irritation (H315): Alkyl bromides are known skin irritants. Prolonged or repeated contact can lead to redness, inflammation, and dermatitis.[4][11][12]

  • Serious Eye Irritation (H319): Contact with eyes is likely to cause significant irritation, pain, and potential damage.[4][11][12]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[4][11]

The bromomethyl group is an alkylating agent, which warrants careful handling to avoid exposure.

Below is a logical workflow for assessing and mitigating risks when working with this compound.

Risk_Assessment_Workflow cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Execute Execution & Response A Review Literature & SDS (or analogous compounds) B Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Alkylating Agent A->B leads to C Assess Risks: - Route of Exposure - Quantity Used - Reaction Conditions B->C informs D Engineering Controls: - Chemical Fume Hood - Safety Shower/Eyewash Access C->D E Personal Protective Equipment (PPE): - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat C->E F Administrative Controls: - SOPs for Handling & Disposal - Training C->F G Perform Experiment D->G enable safe E->G enable safe F->G enable safe H Proper Waste Disposal: - Segregate Halogenated Waste G->H generates I Emergency Preparedness: - Spill Kit Ready - Know First Aid Procedures

Caption: Risk assessment workflow for handling 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Handling, Storage, and Disposal: Best Practices

Adherence to strict laboratory protocols is essential for both safety and maintaining the integrity of the compound.

Detailed Handling Protocol:

  • Preparation: Before use, ensure a chemical fume hood is operational and that a safety shower and eyewash station are accessible.[4]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, chemical-resistant nitrile or neoprene gloves, and a flame-retardant lab coat.[4]

  • Weighing and Transfer: Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[4] Use compatible tools (e.g., glass or stainless steel).

  • Reaction Setup: If the subsequent reaction is sensitive to moisture or air, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket). The bromomethyl group is susceptible to hydrolysis.

  • Post-Handling: Thoroughly wash hands and any potentially contaminated surfaces after handling.[4][12]

Storage: Store the compound in a tightly sealed container under an inert atmosphere.[12] For long-term stability, keep it in a freezer at or below -20°C, away from moisture, strong bases, and oxidizing agents.[2]

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container for hazardous waste disposal.

Emergency Procedures: A Step-by-Step Response Guide

Accidents require a swift and correct response. The following protocols are based on guidelines for similar chemical classes.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation develops or persists, seek medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release/Spill Cleanup: The following flowchart outlines the procedure for managing a spill.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area Alert Colleagues A->B C Assess Spill Size & Risk B->C D Small & Controllable? C->D E Don Appropriate PPE (Gloves, Goggles, Respirator if needed) D->E Yes I Contact EH&S Evacuate Lab D->I No F Contain Spill with Inert Absorbent (Vermiculite, Sand) E->F G Carefully Collect Material into Labeled Waste Container F->G H Decontaminate Area with Appropriate Solvent G->H J Dispose of Waste Properly H->J

Caption: Decision workflow for responding to a chemical spill.

Toxicological Profile and Exposure Control

There is limited specific toxicological data for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane itself. However, the toxicology of organobromo compounds is an area of active study.[8][9][13] Many such compounds can bioaccumulate, and their metabolic byproducts can be toxic.[8][9] Therefore, minimizing exposure is the primary goal.

Exposure Controls:

  • Engineering Controls: All work should be performed in a certified chemical fume hood to maintain airborne concentrations below any potential exposure limits.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be considered for larger-scale operations.

    • Skin Protection: Wear nitrile or neoprene gloves. Ensure complete coverage of exposed skin with a lab coat.

    • Respiratory Protection: Not typically required when work is conducted in a fume hood. For emergencies or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

References

  • BLDpharm. (n.d.). 2417226-95-8|6-Bromo-3-oxabicyclo[3.1.0]hexane.
  • Wiaderna-Brycht, A., & Kiec-Swierczynska, M. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy. [Link]

  • Enviro Tech Chemical Services. (n.d.). Comparative Toxicology of Inorganic Bromide Salts and Certain Organobromo Compounds.
  • ACS Publications. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology. [Link]

  • Wang, Y., et al. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science. [Link]

  • Oxford Academic. (2010). Toxicity of brominated volatile organics to freshwater biota. Environmental Toxicology and Chemistry. [Link]

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • BLDpharm. (n.d.). 2031260-82-7|3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • EvitaChem. (n.d.). Buy 3-Bromo-6-oxabicyclo[3.1.0]hexane (EVT-14118642) | 80778-34-3.
  • CymitQuimica. (n.d.). 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-oxabicyclo[3.1.0]hexane | 2417226-95-8.
  • PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from PubChem. [Link]

  • NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. Retrieved from the NIST WebBook. [Link]

  • PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Bicyclo[3.1.0]hexane, 6-(bromomethyl)-, (1-alpha-,5-alpha-,6-ba-)- (9CI).
  • Tanaka, K., et al. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chemical & Pharmaceutical Bulletin. [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • Benchchem. (n.d.). Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide.
  • Sciencelab.com. (2005). 3 1 0 Material Safety Data Sheet.
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.
  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review.

Sources

Foundational

A Comprehensive Guide to the Stability and Storage of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals Abstract 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a crucial bicyclic intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a crucial bicyclic intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its unique strained ring system and the presence of a reactive bromomethyl group contribute to its synthetic utility, but also present challenges regarding its stability and handling.[3] This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and best practices for its handling to ensure its integrity for research and development applications.

Introduction to 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane, with the CAS number 2031260-82-7, is a structurally complex molecule featuring a fused cyclopropane and tetrahydrofuran ring system.[4] This bicyclic ether framework is a key structural motif in a number of biologically active molecules. The presence of the bromomethyl group makes it a versatile electrophile for nucleophilic substitution reactions, allowing for the introduction of the 3-oxabicyclo[3.1.0]hexane moiety into larger molecular scaffolds.[3][5]

Chemical and Physical Properties
PropertyValue
Molecular FormulaC6H9BrO[4]
Molecular Weight177.04 g/mol [4]
AppearanceNot specified in available results, but related compounds are often liquids or low-melting solids.
PurityTypically available at ≥95% purity.[4]

Fundamental Pillars of Stability

The stability of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is primarily dictated by the inherent reactivity of its two key functional groups: the bicyclic ether system and the primary alkyl bromide. Understanding the potential degradation pathways for each is critical for maintaining the compound's integrity.

The Bicyclic Ether Core: Ring Strain and Reactivity

The 3-oxabicyclo[3.1.0]hexane core contains a strained three-membered cyclopropane ring fused to a five-membered tetrahydrofuran ring. While cyclic ethers like tetrahydrofuran are generally stable, the presence of the highly strained epoxide-like cyclopropane ring can render the bicyclic system susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.[3][6]

The Bromomethyl Group: A Reactive Handle

The bromomethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[5] This reactivity is essential for its role as a synthetic intermediate but also represents a primary pathway for degradation if exposed to incompatible reagents or conditions.

Potential Degradation Pathways

Based on the reactivity of its functional groups, several degradation pathways can be anticipated for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Hydrolysis

Exposure to moisture can lead to the hydrolysis of the bromomethyl group to the corresponding alcohol, (3-oxabicyclo[3.1.0]hexan-6-yl)methanol. This reaction can be accelerated by the presence of bases.

Nucleophilic Substitution

Contamination with various nucleophiles can lead to the displacement of the bromide. Common laboratory nucleophiles to be aware of include amines, alkoxides, and thiolates.

Ring Opening

Strong acidic conditions can protonate the ether oxygen, activating the ring towards nucleophilic attack and subsequent ring opening. Similarly, potent nucleophiles might attack the carbon atoms of the strained cyclopropane ring, leading to undesired side products.[3]

Thermal Decomposition

While specific data is not available for this compound, many organic molecules can decompose at elevated temperatures. It is plausible that prolonged exposure to high temperatures could lead to the elimination of HBr or other decomposition pathways.

Below is a diagram illustrating the primary degradation pathways.

Degradation_Pathways Potential Degradation Pathways Compound 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amines, Alkoxides) Compound->Nucleophilic_Substitution Nu- Ring_Opening Ring Opening (Strong Acids/Nucleophiles) Compound->Ring_Opening H+ or strong Nu- Alcohol (3-oxabicyclo[3.1.0]hexan-6-yl)methanol Hydrolysis->Alcohol Substituted_Product Substituted Product Nucleophilic_Substitution->Substituted_Product Ring_Opened_Products Ring-Opened Products Ring_Opening->Ring_Opened_Products

Caption: Major degradation routes for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling procedures is paramount.

Storage Conditions

The following table summarizes the recommended storage conditions to maintain the integrity of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7] Refrigeration (2-8°C) is advisable for long-term storage.[8]Minimizes the rate of potential decomposition reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8]Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and other oxidative degradation.
Light Protect from light by storing in an opaque or amber container.[8]Although specific photostability data is unavailable, many organic compounds are light-sensitive.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]These substances can initiate the degradation pathways previously discussed.
Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation during use.

  • Work Environment: Always handle 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Inert Atmosphere Techniques: When dispensing the compound, use techniques that maintain an inert atmosphere, such as a glove box or Schlenk line, to prevent exposure to air and moisture.

  • Cross-Contamination: Use clean, dry glassware and syringes to avoid introducing contaminants that could catalyze degradation.

The following workflow diagram outlines the recommended procedure for handling the compound.

Handling_Workflow Recommended Handling Workflow cluster_Prep Preparation cluster_Handling Dispensing cluster_Post Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Inert_Atmosphere Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) Don_PPE->Prepare_Inert_Atmosphere Prepare_Glassware Use Clean, Dry Glassware Prepare_Inert_Atmosphere->Prepare_Glassware Equilibrate Allow Container to Equilibrate to Room Temperature Prepare_Glassware->Equilibrate Dispense Dispense Required Amount Under Inert Atmosphere Equilibrate->Dispense Seal_Container Tightly Reseal Container Dispense->Seal_Container Return_to_Storage Return to Recommended Storage Conditions Seal_Container->Return_to_Storage Clean_Up Clean Work Area and Dispose of Waste Properly Return_to_Storage->Clean_Up

Caption: Step-by-step workflow for the safe handling of the compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a particular batch of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane, a forced degradation study can be performed.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in suitable solvents (e.g., acetonitrile, methanol).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.[8]

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.[8]

    • Oxidative Degradation: 3% H2O2 at room temperature.[8]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[8]

    • Photostability: Expose the solid and a solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/square meter.[8]

  • Time Points: Sample at initial, and subsequent time points (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradants.

Conclusion

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a valuable yet reactive synthetic intermediate. Its stability is intrinsically linked to the chemical properties of its bicyclic ether core and its bromomethyl group. By understanding the potential degradation pathways, such as hydrolysis and nucleophilic substitution, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this compound for their synthetic endeavors. The key to preserving its quality lies in maintaining a cool, dry, and inert environment, and in exercising meticulous care during its handling.

References

  • BenchChem Technical Support Team. (2025, December). Stability of 2-(Bromomethyl)benzaldehyde Under Atmospheric Conditions: A Technical Guide. Benchchem.
  • BenchChem Technical Support Team. (2025). 4-(Bromomethyl)benzil stability issues and proper storage conditions. Benchchem.
  • BenchChem Technical Support Team. (2025). Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Benchchem.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem.
  • XiXisys. (n.d.). 6-oxa-3-thiabicyclo[3.1.0]hexane | CAS 285-70-1 GHS SDS (English).
  • Chemical Bull Pvt Ltd. (n.d.). Bromomethyl Compounds.
  • Cargo Handbook. (n.d.). Ether.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem Technical Support Team. (2026). Technical Support Center: Scaling Up the Synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem.
  • TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
  • BenchChem Technical Support Team. (n.d.). Biological activity of compounds synthesized from 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem.
  • CymitQuimica. (n.d.). 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • OpenStax. (2023, September 20). 18.4 Cyclic Ethers: Epoxides. Organic Chemistry.

Sources

Exploratory

Mechanism of Ring-Opening in 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane: A Technical Guide to Cyclopropylcarbinyl-Homoallyl Rearrangements

Executive Summary The 3-oxabicyclo[3.1.0]hexane framework is a highly strained, conformationally restricted scaffold that has become a cornerstone in the design of nucleoside analogues and complex heterocycles. When func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-oxabicyclo[3.1.0]hexane framework is a highly strained, conformationally restricted scaffold that has become a cornerstone in the design of nucleoside analogues and complex heterocycles. When functionalized with a leaving group at the exocyclic position—specifically 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane—the system becomes primed for a cascade of carbocationic rearrangements. This whitepaper deconstructs the stereoelectronic principles, thermodynamic drivers, and self-validating experimental protocols governing the ring-opening of this bicyclic system into highly functionalized tetrahydrofurans.

Structural Foundations & The Thermodynamic Driver

The inherent strain of the 1 (~30 kcal/mol) drives its unique chemical reactivity, making it highly susceptible to fragmentation and rearrangement reactions[1]. The molecule consists of a tetrahydrofuran ring fused to a cyclopropane ring.

When the bromide leaving group at the C6-methyl position is abstracted, a primary carbocation is generated. This highly unstable species is immediately stabilized by the adjacent cyclopropane ring via σ -delocalization, forming a non-classical cyclopropylcarbinyl cation . As detailed in recent literature on 2, these intermediates exist in a delicate continuum with cyclobutyl and homoallyl cations[2].

Stereoelectronics of the Ring-Opening Mechanism

The trajectory of the ring-opening is dictated by the orbital alignment of the cyclopropylcarbinyl cation. For maximum overlap, the empty p-orbital at the carbinyl carbon adopts a bisected conformation relative to the cyclopropane ring.

From this state, the molecule faces three potential pathways:

  • Homoallylic Cleavage (Major): Cleavage of the external cyclopropane bond (C1-C6 or C5-C6) shifts electron density to form a terminal vinyl group, localizing the positive charge on the tetrahydrofuran ring (forming a 4-vinyltetrahydrofuran-3-yl cation). This pathway is thermodynamically favored due to the complete relief of cyclopropane ring strain.

  • Ring Expansion (Minor): Migration of the C1-C6 bond to the carbinyl carbon expands the system into a 3-oxabicyclo[3.2.0]heptane derivative. This is often a kinetic dead-end or a minor byproduct.

  • Direct SN​2 Displacement (Trace): Direct attack by a nucleophile on the bromomethyl carbon without ring opening. This is highly disfavored under Lewis acidic conditions.

The resonance forms of these 3 dictate the ultimate product distribution[3].

Mechanism A 6-(Bromomethyl)- 3-oxabicyclo[3.1.0]hexane B Cyclopropylcarbinyl Cation A->B - Br⁻ (AgOTf) C 4-Vinyl-THF-3-yl Cation (Homoallyl) B->C C1-C6 Cleavage (Relief of Strain) D 3-Oxabicyclo[3.2.0]heptan-6-yl Cation B->D C1-C6 Migration (Minor) E trans-3-Methoxy-4-vinyl-THF (Major Product) C->E + MeOH (Stereoselective)

Figure 1: Divergent carbocationic pathways in the ring-opening of 3-oxabicyclo[3.1.0]hexane.

Quantitative Reaction Profiles

To optimize synthetic utility, it is critical to understand the energetic landscape of the competing pathways. Table 1 summarizes the thermodynamic parameters that govern the regioselectivity of the ring-opening.

Table 1: Thermodynamic and Kinetic Parameters of Ring-Opening Pathways

PathwayReactive IntermediateEst. Activation Energy ( Ea​ )Dominant ProductRegioselectivity
Homoallylic Cleavage 4-Vinyltetrahydrofuran-3-yl Cation~12–15 kcal/moltrans-3-Alkoxy-4-vinyl-THF>95% (Major)
Ring Expansion 3-Oxabicyclo[3.2.0]heptan-6-yl Cation~18–22 kcal/mol6-Alkoxy-3-oxabicyclo[3.2.0]heptane<5% (Minor)
Direct SN​2 N/A (Concerted Transition State)>25 kcal/mol6-(Alkoxymethyl)-3-oxabicyclo[3.1.0]hexaneTrace
Self-Validating Experimental Protocol: Solvolytic Ring-Opening

The synthesis and manipulation of4 and its derivatives require strict control over reaction conditions to prevent uncontrolled polymerization[4]. The following protocol utilizes Silver Triflate (AgOTf) to drive the homoallylic rearrangement, engineered as a self-validating system where each step provides internal analytical feedback.

Step-by-Step Methodology

Objective: Stereoselective synthesis of trans-3-methoxy-4-vinyltetrahydrofuran.

  • Substrate Activation (The Initiation)

    • Action: Dissolve 1.0 eq of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane in a 4:1 mixture of anhydrous THF and Methanol (0.1 M) at 0 °C. Add 1.1 eq of AgOTf in one rapid portion.

    • Causality: AgOTf is a highly halophilic Lewis acid. Its addition completely bypasses the high-energy SN​2 pathway by forcefully abstracting the bromide, generating the requisite cyclopropylcarbinyl cation. The 0 °C temperature suppresses non-specific oligomerization of the highly reactive homoallyl cation.

    • Self-Validation: Immediate formation of a pale yellow/white precipitate (AgBr) provides visual confirmation that leaving group abstraction has successfully initiated the cascade.

  • Reaction Monitoring (The Structural Control)

    • Action: Monitor the reaction via TLC (Hexane/EtOAc) and crude 1 H-NMR aliquots every 20 minutes.

    • Causality: The non-polar starting material will rapidly convert to a more polar spot on TLC. NMR provides definitive structural proof: the highly shielded cyclopropane protons ( δ 0.5–1.5 ppm) will disappear, replaced by diagnostic terminal vinyl protons ( δ 5.0–6.0 ppm). This confirms that homoallylic ring cleavage has occurred.

  • Stereoselective Trapping (The Quench)

    • Action: After 1 hour (or upon complete consumption of starting material), quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: Methanol attacks the 4-vinyltetrahydrofuran-3-yl cation. Due to the steric bulk of the adjacent vinyl group at C4, the nucleophile attacks exclusively from the opposite face, yielding the trans-isomer. The basic quench neutralizes any triflic acid generated, preventing acid-catalyzed isomerization of the newly formed vinyl group.

  • Isolation

    • Action: Filter the biphasic mixture through a pad of Celite to remove silver salts. Extract the aqueous layer with EtOAc ( ), dry over Na2​SO4​ , and purify via flash chromatography.

Workflow S1 Step 1: Substrate Activation AgOTf in THF/MeOH at 0°C S2 Step 2: Visual Validation Precipitation of AgBr (Yellow/White) S1->S2 S3 Step 3: Reaction Monitoring NMR tracking of vinyl protons (5-6 ppm) S2->S3 S4 Step 4: Quenching & Extraction Sat. NaHCO3 / EtOAc S3->S4 S5 Step 5: Product Isolation Flash Chromatography (trans-isomer) S4->S5

Figure 2: Self-validating experimental workflow for solvolytic ring-opening.

References
  • Hetero[3.1.
  • Source: nih.
  • Bicyclo[3.1.
  • Stereochemistry of Contiguous Cyclopropane Formation from Cascade Cyclization of a Skipped Dienyl Homoallyl Triflate.

Sources

Foundational

Stereochemistry and Isomerism of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane: A Technical Guide

Executive Summary The 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane scaffold is a highly rigid, bicyclic system that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane scaffold is a highly rigid, bicyclic system that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by a fused tetrahydrofuran-cyclopropane architecture, this molecule is predominantly utilized to create conformationally locked nucleosides that probe viral kinase specificity[2]. This whitepaper provides an in-depth analysis of its stereochemical constraints, analytical discrimination methods, and a self-validating synthetic protocol designed to preserve its fragile architecture.

Structural Logic & Stereochemical Architecture

The bicyclo[3.1.0]hexane system is governed by strict geometric constraints. The fusion of a three-membered cyclopropane ring to a five-membered tetrahydrofuran ring inherently generates significant Baeyer strain.

Ring Fusion Constraints

To minimize this strain, the ring fusion must be exclusively cis. A trans-fused [3.1.0] system is geometrically prohibited under standard conditions. Consequently, the bridgehead carbons (C1 and C5) are locked in a cis relationship. Because the molecule possesses an internal plane of symmetry passing directly through the oxygen atom (O3) and the tip of the cyclopropane ring (C6), the bridgehead stereocenters are mirror images of one another, strictly designated as (1R, 5S).

Meso Isomerism and the Pseudoasymmetric Center

Because of the internal plane of symmetry, the core scaffold is achiral (meso). When a bromomethyl substituent is introduced at the C6 position, C6 becomes a pseudoasymmetric center. This substitution yields two distinct diastereomers, both of which retain the plane of symmetry and remain meso (achiral):

  • Exo Isomer: The bromomethyl group is located on the convex face, pointing away from the oxygen-containing ring.

  • Endo Isomer: The bromomethyl group is located on the concave face, pointing directly over the oxygen-containing ring.

Stereoisomers Root 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (C6H9BrO) Bridgehead Bridgehead Stereocenters (C1, C5) Root->Bridgehead Trans Trans-fusion (Highly Strained, Unstable) Bridgehead->Trans Cis Cis-fusion (1R, 5S) or (1S, 5R) Bridgehead->Cis C6 C6 Substitution (Pseudoasymmetric Center) Cis->C6 Exo Exo Isomer (Meso, Achiral) C6->Exo Away from O-ring Endo Endo Isomer (Meso, Achiral) C6->Endo Towards O-ring

Logical relationship of stereoisomers for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Analytical Discrimination of Isomers

Due to the preferred boat-like conformation and the intrinsic rigidity of the oxabicyclo[3.1.0]hexane system, nuclear magnetic resonance (NMR) coupling constants can be highly accurately predicted using the Karplus equation[3].

The critical diagnostic feature for distinguishing the exo and endo isomers is the J -coupling between the bridgehead protons (H1/H5) and the cyclopropyl proton at C6 (H6).

  • In the exo-substituted isomer , the H6 proton is endo (pointing towards the ring). This creates a dihedral angle with H1/H5 near 0°, resulting in a larger coupling constant ( J≈3–5 Hz ).

  • In the endo-substituted isomer , the H6 proton is exo. The dihedral angle with H1/H5 is approximately 108°, which sits near the minimum of the Karplus curve, resulting in a near-zero coupling constant ( J≈0–2 Hz ).

Quantitative Isomer Comparison
PropertyExo-6-(Bromomethyl) IsomerEndo-6-(Bromomethyl) Isomer
Stereochemical Designation (1R, 5S, 6r)(1R, 5S, 6s)
Symmetry Meso (Plane of symmetry)Meso (Plane of symmetry)
Substituent Orientation Convex face (Away from O-ring)Concave face (Towards O-ring)
H6 Proton Orientation Endo (Concave face)Exo (Convex face)
Expected JH1-H6​ Coupling Larger (~3–5 Hz)Smaller (~0–2 Hz)
Chromatographic Mobility (Rf) Typically higher (less polar)Typically lower (more polar)

Field-Proven Synthetic Workflow & Protocols

The synthesis of 3-oxabicyclo[3.1.0]hexane derivatives is classically achieved via the transition-metal-catalyzed cyclopropanation of 2,5-dihydrofuran[4]. To synthesize the 6-bromomethyl derivative without destroying the highly strained ring system, a carefully orchestrated three-step protocol is required.

Synthesis A 2,5-Dihydrofuran B Ethyl Diazoacetate Rh2(OAc)4, DCM A->B C Ethyl 3-oxabicyclo[3.1.0]hexane -6-carboxylate (Exo/Endo) B->C Cyclopropanation D LiAlH4, THF 0 °C to RT C->D E 6-(Hydroxymethyl)-3-oxabicyclo [3.1.0]hexane D->E Ester Reduction F CBr4, PPh3 DCM, 0 °C E->F G 6-(Bromomethyl)-3-oxabicyclo [3.1.0]hexane F->G Appel Reaction

3-step synthetic workflow for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Step 1: Rhodium-Catalyzed Cyclopropanation

Protocol: Dissolve 2,5-dihydrofuran (1.0 eq) and a catalytic amount of Rh 2​ (OAc) 4​ (0.01 eq) in anhydrous dichloromethane (DCM). Using a syringe pump, add ethyl diazoacetate (EDA, 1.2 eq) dissolved in DCM dropwise over 10 hours at room temperature. Mechanistic Causality: EDA is prone to rapid dimerization to diethyl maleate and fumarate in the presence of transition metals. Using a syringe pump to maintain an artificially low steady-state concentration of EDA ensures that the highly reactive rhodium carbenoid preferentially undergoes the desired [2+1] cycloaddition with the less reactive 2,5-dihydrofuran.

Step 2: Ester Reduction via LiAlH 4​

Protocol: Dissolve the resulting isomeric mixture of ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate in anhydrous THF and cool to 0 °C. Carefully add LiAlH 4​ (1.5 eq) portion-wise. Stir for 2 hours, then quench using the Fieser method ( x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O per x grams of LiAlH 4​ ). Mechanistic Causality: Quenching LiAlH 4​ reductions can notoriously produce unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser workup intentionally forces the formation of a granular, easily filterable sodium aluminate complex, ensuring high recovery of the water-soluble bicyclic alcohol.

Step 3: Appel Bromination

Protocol: Dissolve 6-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexane in anhydrous DCM and cool to 0 °C. Add carbon tetrabromide (CBr 4​ , 1.2 eq), followed by the slow, portion-wise addition of triphenylphosphine (PPh 3​ , 1.2 eq). Stir until completion via TLC, then concentrate and purify via flash chromatography to separate the exo and endo isomers. Mechanistic Causality: The 3-oxabicyclo[3.1.0]hexane system contains both a strained cyclopropane and an acid-sensitive ether. Traditional bromination using HBr or PBr 3​ generates strong protic acids that trigger catastrophic ring-opening or ether cleavage. The Appel reaction utilizes CBr 4​ and PPh 3​ to activate the alcohol via a phosphonium intermediate under strictly neutral-to-mildly-basic conditions, preserving the fragile bicyclic architecture.

Biological & Medicinal Implications

The stereochemistry of the 6-position is not merely an academic curiosity; it dictates the three-dimensional vector of any attached pharmacophore. In the development of conformationally locked nucleosides, the oxabicyclo[3.1.0]hexane scaffold is used to lock the nucleoside into a specific "North" or "South" pseudorotational conformation[3].

By attaching nucleobases to the bromomethyl handle, researchers can synthesize rigid analogs that mimic the transition states of cellular and viral kinases[2]. If the stereochemistry at C6 is incorrect, the nucleobase will project into sterically disallowed regions of the kinase active site, completely abolishing binding affinity and antiviral efficacy. Thus, rigorous stereocontrol and analytical verification of the exo/endo isomers are mandatory prerequisites in these drug discovery pipelines.

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Exploratory

Toxicity and hazard profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

An In-depth Technical Guide to the Toxicity and Hazard Profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Foreword: This document provides a comprehensive toxicological and hazard assessment of 6-(Bromomethyl)-3-oxabic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Hazard Profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Foreword: This document provides a comprehensive toxicological and hazard assessment of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may handle this compound. Direct toxicological studies on this specific chemical isomer are limited. Therefore, this guide synthesizes available data from Safety Data Sheets (SDS) of closely related isomers and leverages established principles of chemical toxicology and structure-activity relationships to provide a robust safety profile. The primary structural alerts for this molecule are the bicyclic epoxide-like ether and the bromomethyl group, which is a known alkylating agent. These features are central to the predicted hazard profile.

Chemical Identity and Physicochemical Properties

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a halogenated organic compound featuring a bicyclic ether structure. Its precise physicochemical properties are not well-documented in publicly available literature, but its structure suggests it is likely a liquid at standard temperature and pressure.

PropertyValueSource
Chemical Name 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane-
Synonyms Not Available-
CAS Number 1859510-91-0[1]
Molecular Formula C₆H₉BrO[2]
Molecular Weight 177.04 g/mol [2]
Physical State Presumed liquid or low-melting solidInferred
Storage Temperature Store in freezer, under -20°C in an inert atmosphere[2]

GHS Hazard Identification and Classification

The hazard profile for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane and its isomers is derived from supplier Safety Data Sheets. The compound is classified as a combustible liquid that is hazardous to the aquatic environment and is an irritant to the skin, eyes, and respiratory system.

GHS Pictograms:

Signal Word: Warning [3][4]

Hazard Class GHS Classification Hazard Statement
Physical Hazards Flammable liquids, Category 4 H227: Combustible liquid [3]
Health Hazards Skin corrosion/irritation, Category 2 H315: Causes skin irritation [4]
Serious eye damage/eye irritation, Category 2 H319: Causes serious eye irritation [4]
Specific target organ toxicity — single exposure, Category 3 H335: May cause respiratory irritation [4]
Environmental Hazards Short-term (acute) aquatic hazard, Category 2 H411: Toxic to aquatic life with long lasting effects [3]

| | Long-term (chronic) aquatic hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects [3]|

Comprehensive Toxicological Profile

The toxicological assessment is based on the compound's chemical reactivity, primarily driven by the bromomethyl group, a potent alkylating agent. Such groups can react with biological nucleophiles, including DNA, which forms the basis for predicting potential genotoxicity.

Acute Toxicity

No specific LD50 or LC50 data is available for this compound. However, related compounds with alkylating properties can be harmful if swallowed, inhaled, or in contact with skin.[5] The primary acute effects observed are irritation to the skin, eyes, and respiratory tract upon contact.[4]

Irritation and Corrosivity
  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[4] The bromomethyl group can alkylate skin proteins, leading to an inflammatory response.

  • Eye Irritation (H319): The compound is expected to cause serious eye irritation upon contact.[4] Vapors or splashes can lead to pain, redness, and potentially blurred vision. Immediate and thorough rinsing is critical.

Genotoxicity and Carcinogenicity
  • Mutagenicity: While no specific mutagenicity data (e.g., Ames test) is available, 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane contains a structural alert for mutagenicity. The bromomethyl group is a classic alkylating agent, capable of covalently binding to and damaging DNA, which can lead to genetic mutations. Similar bromo-compounds are suspected of causing genetic defects. This is the most significant toxicological concern based on its chemical structure.

  • Carcinogenicity: Long-term exposure to genotoxic agents can lead to cancer. Although no carcinogenicity studies have been performed on this compound, its potential as an alkylating agent suggests it should be handled as a suspected carcinogen.

G cluster_structure Chemical Structure & Reactivity cluster_toxicity Toxicological Endpoint Compound 6-(Bromomethyl)- 3-oxabicyclo[3.1.0]hexane Alkylating Bromomethyl Group (Alkylating Agent) Compound->Alkylating contains DNA DNA Adducts Alkylating->DNA reacts with Mutation Genetic Mutations DNA->Mutation Cancer Potential Carcinogenicity Mutation->Cancer

Caption: Predicted genotoxicity pathway for the subject compound.

Exposure Controls and Safe Handling

Given the identified hazards, stringent adherence to safety protocols is mandatory to minimize risk.

Engineering Controls

All handling of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6] An eyewash station and safety shower must be readily accessible.[4][6]

Personal Protective Equipment (PPE)

The following PPE is required to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[3][4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.Prevents skin contact, which causes irritation.[3][4][6] Contaminated clothing must be removed immediately.
Respiratory Protection Not typically required if handled within a fume hood. For spills or poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors that cause respiratory irritation.[4][6]

Emergency and First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

G Start Exposure Event Inhalation Inhalation: Move to fresh air. Seek medical attention if unwell. Start->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 mins. Seek medical attention if irritation persists. Start->Skin Eye Eye Contact: Rinse with water for 15 mins. Remove contact lenses if possible. Seek immediate medical attention. Start->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Start->Ingestion

Caption: First-aid response workflow for accidental exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[3]

  • Specific Hazards: The compound is combustible.[3] Upon combustion, it may produce hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Accidental Release Measures

In case of a spill, evacuate the area immediately. Do not breathe vapors.[3] Wear full PPE, including respiratory protection. Cover drains to prevent environmental release.[3] Absorb the spill with an inert material (e.g., Chemizorb®, vermiculite) and collect it in a sealed container for approved waste disposal.[3]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][6] Recommended storage is under -20°C in an inert atmosphere.[2]

  • Disposal: Dispose of the compound and its container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains, as it is toxic to aquatic life.[3]

Conclusion: A Profile of a Reactive Alkylating Agent

The toxicity and hazard profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is dominated by its chemical structure. As a combustible, irritant, and environmentally hazardous substance, it requires careful handling. The most significant concern, derived from its structure, is its potential as a genotoxic alkylating agent. While direct experimental data is lacking, this structure-activity relationship mandates that the compound be handled with the highest degree of caution, assuming it to be a potential mutagen and carcinogen. All experimental work should be conducted with robust engineering controls and appropriate personal protective equipment to minimize any potential for exposure.

References

  • MilliporeSigma. (2025, November 6).
  • KISHIDA CHEMICAL CO., LTD. (2021, August 27).
  • BLDpharm. 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • JUNSEI CHEMICAL CO., LTD. (2021, December 28).
  • Combi-Blocks, Inc. (2026, March 6).
  • TCI Chemicals. (2025, January 23).
  • Merck Millipore.
  • Benchchem. Personal protective equipment for handling 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • BLDpharm. 6-Bromo-3-oxabicyclo[3.1.0]hexane.
  • Sigma-Aldrich. (2025, December 25).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Target Compound: 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0)[1] Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Application: Conformationally restricted building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0)[1] Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Application: Conformationally restricted building block for pharmaceutical library synthesis.

Strategic Overview and Mechanistic Rationale

The 3-oxabicyclo[3.1.0]hexane scaffold is a highly valued structural motif in modern medicinal chemistry. Acting as a conformationally locked analog of tetrahydrofuran, it provides predictable vector trajectories for substituents, often improving target binding affinity and metabolic stability[2].

Synthesizing the 6-(bromomethyl) derivative requires careful handling of the strained cyclopropane ring. Traditional harsh bromination conditions (e.g., concentrated HBr) risk acid-catalyzed ring-opening. Therefore, our validated protocol utilizes a highly controlled, three-step linear sequence:

  • Rhodium-Catalyzed Cyclopropanation: Constructing the bicyclic core from 2,5-dihydrofuran.

  • Hydride Reduction: Converting the resulting ester to a primary alcohol.

  • Appel Reaction: Mild, neutral bromination to install the final halide without compromising the strained bicyclic framework.

SynthesisWorkflow SM 2,5-Dihydrofuran Step1 Cyclopropanation Rh2(OAc)4, EDA SM->Step1 Int1 Ester Intermediate Step1->Int1 Step2 Reduction LiAlH4 Int1->Step2 Int2 Alcohol Intermediate Step2->Int2 Step3 Appel Bromination CBr4, PPh3 Int2->Step3 Target 6-(Bromomethyl)-3- oxabicyclo[3.1.0]hexane Step3->Target

Figure 1: Three-step synthetic workflow for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and key purification metrics for each step of the optimized protocol.

StepTransformationReagents / CatalystTime (h)Temp (°C)Expected YieldPurification Method
1 Cyclopropanation2,5-Dihydrofuran, EDA, Rh₂[OAc]₄122565-70%Vacuum Distillation
2 Ester ReductionLiAlH₄, THF30 to 2585-90%Fieser Workup, Extraction
3 Appel BrominationCBr₄, PPh₃, DCM40 to 2575-80%Silica Gel Chromatography

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Causality Insight: Rhodium(II) acetate is selected over copper-based catalysts due to its superior ability to suppress the dimerization of ethyl diazoacetate (EDA) into diethyl maleate/fumarate. Slow addition of EDA is critical to maintain a low steady-state concentration of the diazo compound, further driving the intermolecular trapping by 2,5-dihydrofuran[2].

Procedure:

  • Preparation: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a syringe pump, add 2,5-dihydrofuran (5.0 equiv, 350 mmol) and Rhodium(II) acetate dimer (Rh₂[OAc]₄) (0.01 equiv, 0.7 mmol).

  • Solvent: Add anhydrous dichloromethane (DCM) (100 mL) and stir the suspension at room temperature (25 °C) under argon.

  • Addition: Dissolve ethyl diazoacetate (EDA) (1.0 equiv, 70 mmol, typically ~85% in toluene) in anhydrous DCM (50 mL). Load this solution into a gas-tight syringe.

  • Reaction: Add the EDA solution dropwise via the syringe pump over a period of 10 hours. The slow addition is paramount to prevent thermal runaway and byproduct formation.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours. Monitor the disappearance of EDA via TLC (Note: EDA can be visualized with KMnO₄ stain).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via fractional vacuum distillation to isolate the title compound as a mixture of exo/endo isomers (predominantly exo).

Step 2: Synthesis of (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol

Causality Insight: Lithium aluminum hydride (LiAlH₄) provides a rapid, clean reduction of the ester. The Fieser workup method is explicitly utilized here to prevent the formation of unfilterable aluminum hydroxide emulsions, ensuring high recovery of the water-soluble primary alcohol.

Procedure:

  • Preparation: Suspend LiAlH₄ (1.2 equiv, 60 mmol) in anhydrous tetrahydrofuran (THF) (80 mL) in a 250 mL round-bottom flask cooled to 0 °C in an ice-water bath under argon.

  • Addition: Dissolve the ester from Step 1 (1.0 equiv, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Fieser Workup: Re-cool the flask to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of:

    • x mL of distilled water (where x = grams of LiAlH₄ used; e.g., 2.28 mL).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation: Stir the resulting mixture vigorously for 15 minutes until a granular white precipitate forms. Filter the suspension through a sintered glass funnel and wash the filter cake thoroughly with hot THF (3 × 30 mL).

  • Concentration: Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol, which is typically pure enough (>95% by NMR) to use directly in the next step.

Step 3: Synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Causality Insight: The conversion of the primary alcohol to the alkyl bromide is achieved via the Appel reaction. This method generates a highly electrophilic phosphonium intermediate that undergoes Sₙ2 displacement by bromide. Crucially, this avoids the use of strong Brønsted acids (like HBr) which would rapidly cleave the oxygen-containing ring or the cyclopropane moiety[3].

Procedure:

  • Preparation: Dissolve the alcohol from Step 2 (1.0 equiv, 40 mmol) and triphenylphosphine (PPh₃) (1.2 equiv, 48 mmol) in anhydrous DCM (120 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C under argon.

  • Addition: Add carbon tetrabromide (CBr₄) (1.2 equiv, 48 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor completion via TLC (stain with phosphomolybdic acid, PMA).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 30 mL).

  • Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: Do not concentrate to complete dryness to avoid trapping the volatile product in the triphenylphosphine oxide byproduct.

  • Purification: Triturate the semi-solid residue with cold diethyl ether/hexane (1:1, 100 mL) to precipitate the bulk of the triphenylphosphine oxide. Filter and concentrate the filtrate. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with 5-10% Ethyl Acetate in Hexanes) to afford the pure 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane[1].

References

  • Organic Letters - ACS Publications. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles." American Chemical Society, Nov 06, 2024. Available at:[Link]

Sources

Application

Application Note: 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane as a Conformationally Restricted Building Block in Drug Discovery

Executive Summary The pursuit of optimal pharmacokinetic and pharmacodynamic profiles in modern drug discovery heavily relies on the strategic use of conformationally restricted scaffolds. 6-(Bromomethyl)-3-oxabicyclo[3....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of optimal pharmacokinetic and pharmacodynamic profiles in modern drug discovery heavily relies on the strategic use of conformationally restricted scaffolds. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0) has emerged as a highly versatile electrophilic building block[1]. By fusing a cyclopropane ring to a tetrahydrofuran-like core, this bicyclic system introduces significant structural rigidity. It serves as an excellent bioisostere for morpholine, piperidine, furanose rings, and meta-substituted benzenes, effectively reducing the entropic penalty upon target binding while improving metabolic stability[2][3].

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical properties, and validated protocols for integrating this scaffold into lead compounds via nucleophilic substitution ( SN​2 ) workflows.

Mechanistic Rationale & Bioisosteric Application

The 3-Oxabicyclo[3.1.0]hexane Scaffold

The molecular architecture of the 3-oxabicyclo[3.1.0]hexane core imposes strict three-dimensional constraints. The transannular bridge geometry creates a rigid ether linkage that prevents the ring-flipping commonly observed in saturated heterocycles like morpholine[2]. In nucleoside drug discovery, this scaffold is utilized to create "North-locked" or "South-locked" conformations, mimicking the bioactive geometry of furanose rings to enhance binding affinity at target receptors (e.g., adenosine receptors) or viral polymerases.

Vectorial Projection via the 6-Methyl Spacer

Direct attachment of a pharmacophore to the bicyclic core can lead to severe steric hindrance, impeding target engagement. The inclusion of the 6-methyl spacer in 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane serves two critical functions:

  • Reactivity: It provides an unhindered primary alkyl bromide, making it an ideal substrate for rapid SN​2 displacements.

  • Flexibility: It acts as a hinge, allowing the rigid bicyclic system to orient itself optimally within a target's binding pocket without compromising the overall conformational restriction of the core.

G A Target Identification (e.g., Kinase/GPCR) B Bioisosteric Design (Select 3-oxa-bicyclo core) A->B Structural Analysis C Chemical Assembly (SN2 via 6-Bromomethyl) B->C Scaffold Integration D Lead Optimization (Improved ADME/Binding) C->D Pharmacokinetic Profiling

Figure 1: Integration workflow of the 3-oxabicyclo[3.1.0]hexane scaffold in drug discovery.

Physicochemical Profile

Understanding the physical properties of the building block is essential for solvent selection, reaction monitoring, and purification.

PropertyValueCausality / Impact on Protocol
Chemical Name 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexanePrimary electrophile for SN​2 reactions.
CAS Number 1859510-91-0Unique identifier for procurement[1].
Molecular Formula C6​H9​BrO Determines stoichiometric calculations.
Molecular Weight 177.04 g/mol Used for precise molar equivalents.
LogP (Estimated) ~1.2 to 1.5Moderately lipophilic; highly soluble in aprotic solvents (DMF, MeCN, DCM).
Stability Sensitive to strong bases/nucleophilesProne to elimination (E2) if harsh alkoxides are used; requires mild bases.

Validated Protocol: N -Alkylation of Secondary Amines

The following protocol outlines a self-validating system for the N -alkylation of a secondary amine pharmacophore using 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Causality of Experimental Choices
  • Solvent (Acetonitrile - MeCN): Selected for its polar aprotic nature. It stabilizes the polar transition state of the SN​2 reaction, accelerating the displacement of the bromide ion without causing solvolysis (which is a risk in protic solvents like methanol).

  • Base ( K2​CO3​ ): A mild, heterogeneous inorganic base is chosen over soluble organic bases (like DIPEA or TEA). K2​CO3​ efficiently scavenges the HBr byproduct driving the reaction forward, but its insolubility prevents it from acting as a competing nucleophile, thereby suppressing unwanted quaternization side-reactions.

  • Temperature (60 °C): Provides sufficient thermal energy to overcome the activation barrier of the SN​2 displacement at the neopentyl-like primary center, while remaining low enough to prevent thermal degradation of the bicyclic ring.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Add the secondary amine (1.0 equivalent, e.g., 1.0 mmol) to the flask.

  • Suspend anhydrous K2​CO3​ (3.0 equivalents, 3.0 mmol) in the flask. Note: Finely powdered K2​CO3​ increases the surface area, accelerating proton scavenging.

  • Add anhydrous Acetonitrile (10 mL) to achieve a 0.1 M concentration of the limiting reagent.

Step 2: Electrophile Addition and Heating 5. Dissolve 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.2 equivalents, 1.2 mmol) in 2 mL of anhydrous Acetonitrile. 6. Add the electrophile solution dropwise to the stirring reaction mixture at room temperature over 5 minutes. 7. Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block.

Step 3: Self-Validation and Monitoring 8. Monitor the reaction progression via LC-MS or TLC (typically 10-20% EtOAc in Hexanes) every 2 hours. 9. Validation Checkpoint: The disappearance of the secondary amine mass and the emergence of the [M+H]+ peak corresponding to the alkylated product confirms the mechanistic pathway. The reaction is typically complete within 6–8 hours.

Step 4: Workup and Isolation 10. Cool the reaction mixture to room temperature. 11. Filter the suspension through a Celite pad to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the pad with excess EtOAc (20 mL). 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure conformationally restricted product.

G N1 Nucleophile Secondary Amine N3 {Transition State|[Nu ··· CH2 ··· Br]‡} N1->N3 K2CO3, MeCN, 60°C N2 Electrophile 6-(Bromomethyl)-3-oxa... N2->N3 K2CO3, MeCN, 60°C N4 Target Molecule N-Alkylated Scaffold N3->N4 SN2 Inversion/Displacement N5 Byproducts KBr + H2O + CO2 N3->N5 HBr Scavenging

Figure 2: Reaction pathway and transition state dynamics for the SN2 alkylation.

Optimization Data for Alternative Nucleophiles

Depending on the nature of the target pharmacophore, the nucleophile may vary. The table below summarizes optimized conditions for different nucleophilic classes reacting with 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Nucleophile TypeOptimized SolventOptimal BaseTemp (°C)Time (h)Expected YieldCausality for Deviation
Aliphatic 2° Amine MeCN K2​CO3​ (3 eq)606 - 875 - 85%Standard SN​2 conditions; high nucleophilicity requires mild base.
Aromatic Amine (Aniline) DMF Cs2​CO3​ (2 eq)8012 - 1660 - 70%Lower nucleophilicity of anilines requires a more polar solvent and the "Cesium effect" for enhanced reactivity.
Phenol (Etherification) DMF K2​CO3​ (2 eq)708 - 1080 - 90%Phenoxide generation is rapid; DMF stabilizes the anion for efficient O -alkylation.
Thiol (S-Alkylation) THF Et3​N (1.5 eq)25 (RT)2 - 4> 90%Thiols are highly nucleophilic; reaction proceeds rapidly at room temperature, minimizing side reactions.

References

  • National Institutes of Health (NIH) / PMC Title: Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold URL:[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, notably as a precursor to antiviral and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, notably as a precursor to antiviral and other biologically active molecules.[1][2] Its rigid, bicyclic structure provides a unique conformational constraint that can enhance binding to biological targets.[2] This document provides detailed application notes and protocols for the cross-coupling of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane, a critical step in the diversification of this valuable scaffold. The protocols outlined herein are based on established methodologies for analogous benzylic and unactivated sp³-hybridized bromides and are intended to serve as a robust starting point for reaction optimization.

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane ring system is a conformationally restricted ether that has found significant utility in the design of therapeutic agents.[2] Its unique three-dimensional structure allows for the precise spatial arrangement of pharmacophoric elements, a desirable feature in rational drug design. For instance, this scaffold is a key component in the synthesis of antiviral compounds, including the antiepileptic drug Brivaracetam.[3] The functionalization of this core structure via cross-coupling reactions at the bromomethyl position opens up a vast chemical space for the synthesis of novel derivatives with potentially enhanced biological activity.

This guide details several powerful cross-coupling methodologies applicable to 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as emerging photoredox-mediated couplings.

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction hinges on the careful selection and handling of reagents and the maintenance of an inert atmosphere to protect the catalyst.

Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Reagents: - 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane - Coupling Partner - Catalyst & Ligand - Base setup Assemble under Inert Atmosphere (N2 or Ar) reagents->setup solvent Anhydrous Solvent degas Degas Solvent solvent->degas glassware Oven-Dried Glassware glassware->setup mix Add Reagents & Solvent setup->mix degas->mix heat Heat to Reaction Temperature mix->heat quench Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] For benzylic bromides, which are structurally analogous to 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane, specific conditions have been developed to achieve high yields.[4]

Reaction Principle

The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Recommended Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings of benzylic bromides.

Table 1: Optimized Conditions for Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand JohnPhos (10 mol%)
Base K₂CO₃ (3.0 equiv.)
Solvent Anhydrous DMF
Temperature 140 °C
Time 20 minutes
Step-by-Step Protocol
  • To a microwave vial, add 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 mmol), the desired arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and JohnPhos (0.10 mmol).

  • Add anhydrous DMF (2 mL) to the vial and seal it.[5]

  • Place the vial in a microwave reactor and heat to 140 °C for 20 minutes.[5]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[6] While traditionally used for sp² halides, methods for the coupling of unactivated sp³ bromides have been developed.[7]

Reaction Principle

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle.[8]

Recommended Protocol: Palladium-NHC Catalyzed Sonogashira Coupling

The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective for the Sonogashira coupling of unactivated secondary alkyl bromides, which can be adapted for primary bromides like our substrate.[7]

Table 2: General Conditions for Palladium-Catalyzed Sonogashira Coupling of Alkyl Bromides

ParameterRecommended Condition
Catalyst Palladium-NHC complex (e.g., [Pd(IPr)Cl₂]₂)
Co-catalyst CuI (5 mol%)
Base Amine base (e.g., Et₃N or DBU)
Solvent Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Temperature Room temperature to 100 °C
Time 3-24 hours
Step-by-Step Protocol
  • To a Schlenk flask under an inert atmosphere, add the palladium-NHC catalyst, CuI, and the terminal alkyne (1.2 equiv.).[5]

  • Add anhydrous, deoxygenated solvent and the amine base.

  • Add 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] While extensively used for aryl halides, its application to alkyl halides is also well-established.

Reaction Principle

The catalytic cycle involves the oxidative addition of the alkyl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond.[9][11]

Buchwald-Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex L-Pd(II)(R)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_amine [L-Pd(II)(R)(HNR'R'')]X Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amide L-Pd(II)(R)(NR'R'') Deprotonation->PdII_amide RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 Regeneration Product R-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol

For the amination of alkyl bromides, sterically hindered phosphine ligands are often employed with a strong, non-nucleophilic base.

Table 3: General Conditions for Buchwald-Hartwig Amination of Alkyl Bromides

ParameterRecommended Condition
Catalyst [Pd₂(dba)₃] or Pd(OAc)₂
Ligand Bulky phosphine (e.g., (±)-BINAP, XPhos)
Base NaOᵗBu or LHMDS
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Time 4-24 hours
Step-by-Step Protocol
  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, the phosphine ligand, and the base (e.g., NaOᵗBu).[5]

  • Add the amine (1.2 equiv.) and 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv.).

  • Add anhydrous toluene and seal the flask.

  • Heat the reaction mixture with stirring, monitoring by TLC or LC-MS.[5]

  • Upon completion, cool to room temperature and quench with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Photoredox/Nickel Dual Catalysis: A Modern Approach

Recent advances in photoredox catalysis, often in combination with nickel catalysis, have provided mild and efficient methods for the cross-coupling of sp³-hybridized alkyl bromides.[12][13] These reactions proceed via radical intermediates, offering complementary reactivity to traditional palladium-catalyzed methods.[14][15]

Reaction Principle

A photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the alkyl bromide to generate an alkyl radical. This radical is then intercepted by a nickel catalyst, which proceeds through a catalytic cycle to form the desired C-C or C-heteroatom bond.

Recommended Protocol: C(sp³)-C(sp²) Coupling

This protocol is adapted from methods developed for the coupling of alkyl boronates with aryl bromides, which can be modified for alkyl bromides.[16]

Table 4: Conditions for Photoredox/Nickel-Catalyzed C(sp³)-C(sp²) Coupling

ParameterRecommended Condition
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or organic dye (e.g., 4CzIPN)
Nickel Catalyst NiCl₂·glyme
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
Base Inorganic base (e.g., Cs₂CO₃)
Solvent Anhydrous, degassed polar aprotic solvent (e.g., DMA, DMF)
Light Source Blue LEDs
Temperature Room temperature
Time 12-48 hours
Step-by-Step Protocol
  • To an oven-dried vial, add the photocatalyst, nickel catalyst, ligand, and base.

  • Add 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv.) and the aryl coupling partner (e.g., an arylboronic acid or arylsilane, 1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in a photoreactor equipped with blue LEDs, ensuring stirring.

  • Irradiate the reaction mixture at room temperature until completion (monitored by LC-MS).

  • Work up the reaction by filtering through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify by column chromatography.

Conclusion

The functionalization of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane via cross-coupling reactions is a powerful strategy for the synthesis of novel, biologically active compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and photoredox/nickel dual-catalyzed reactions provide a comprehensive toolkit for researchers in drug discovery and development. While these conditions are based on analogous systems, they represent a strong starting point for optimization with this specific and valuable substrate.

References

  • C(sp3) Cross‐Coupling of Alkyl Bromides and Ethers Mediated by Metal and Visible Light Photoredox Catalysis. ChemCatChem. Available at: [Link]

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016). Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Organic Letters, 18(13), 2994–2997. Available at: [Link]

  • Iridium(iii)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines: access to α-alkylated aldehydes. Chemical Communications. Available at: [Link]

  • Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. Available at: [Link]

  • Ni/Photoredox-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides. Organic Letters. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(23), 8898–8901. Available at: [Link]

  • Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Boryl Radical-Mediated Halogen-Atom Transfer enables Arylation of Alkyl Halides with Electrophilic and Nucleophilic Coupling Partners. Nature Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. ResearchGate. Available at: [Link]

  • Sonogashira coupling. YouTube. Available at: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. Available at: [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. Available at: [Link]

Sources

Application

Application Note: Industrial Scale-Up Synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Introduction and Strategic Overview The bicyclic scaffold 3-oxabicyclo[3.1.0]hexane is a highly privileged structural motif in modern drug discovery, offering conformational restriction that frequently enhances the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The bicyclic scaffold 3-oxabicyclo[3.1.0]hexane is a highly privileged structural motif in modern drug discovery, offering conformational restriction that frequently enhances the pharmacological profile and metabolic stability of active pharmaceutical ingredients (APIs). Specifically, 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0)[1] serves as a critical electrophilic building block for appending this rigid pharmacophore onto complex therapeutic targets.

Transitioning the synthesis of this strained bicyclic ether from medicinal chemistry (milligram scale) to industrial research (kilogram scale) presents distinct challenges. The fused three-membered ring introduces significant ring tension, rendering the system chemically unstable under harsh basic conditions or elevated temperatures[2]. Furthermore, scale-up requires mitigating the hazardous exotherms associated with diazo-mediated cyclopropanation and ensuring high regioselectivity. This protocol outlines a highly optimized, three-step, chromatography-free synthetic route designed for robust industrial application.

Mechanistic Workflow

The synthetic strategy relies on the transition-metal-catalyzed cyclopropanation of 2,5-dihydrofuran, followed by a chemoselective ester reduction and a mild, low-temperature bromination to preserve the integrity of the strained bicyclic system.

G A 2,5-Dihydrofuran + Ethyl Diazoacetate B Step 1: Cyclopropanation (Rh2(OAc)4 cat., DCM) A->B C Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate B->C D Step 2: Reduction (NaBH4 / LiCl, THF/EtOH) C->D E (3-oxabicyclo[3.1.0] hexan-6-yl)methanol D->E F Step 3: Bromination (PBr3, Pyridine, 0 °C) E->F G 6-(Bromomethyl)-3-oxabicyclo [3.1.0]hexane F->G

Workflow for the 3-step synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Scale-Up Protocols and Process Causality

Step 1: Catalytic Cyclopropanation

Objective: Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.

  • Process Causality: Direct cyclopropanation using ethyl diazoacetate (EDA) is highly exothermic. In batch medicinal chemistry, this is often done rapidly, but on scale, the accumulation of unreacted EDA poses a severe explosion hazard. We utilize a continuous, slow-addition protocol over a Rhodium(II) acetate dimer catalyst bed. Rhodium is chosen over copper due to its superior turnover frequency and lower operating temperature, which minimizes thermal degradation of the product[3].

  • Protocol:

    • Charge a 50 L glass-lined reactor with 2,5-dihydrofuran (10.0 kg, 142.7 mol) and anhydrous dichloromethane (DCM, 20 L).

    • Add Rhodium(II) acetate dimer ( Rh2​(OAc)4​ , 31.5 g, 0.05 mol%). Purge the system with nitrogen for 30 minutes.

    • Heat the mixture to a gentle reflux (approx. 40 °C).

    • Prepare a solution of ethyl diazoacetate (EDA, 87% in toluene, 15.0 kg, 114 mol) in DCM (10 L).

    • Critical Step: Dose the EDA solution into the reactor via a metering pump over 12 hours. Maintain reflux strictly through the addition rate to prevent EDA accumulation.

    • Post-addition, stir for 2 hours until nitrogen evolution ceases.

    • Concentrate under reduced pressure and purify via short-path vacuum distillation (b.p. 65-68 °C at 2 mbar) to afford the ester.

Step 2: Chemoselective Ester Reduction

Objective: Synthesis of (3-oxabicyclo[3.1.0]hexan-6-yl)methanol.

  • Process Causality: While Lithium Aluminum Hydride ( LiAlH4​ ) is standard for ester reductions, its use on an industrial scale is hazardous due to high reactivity and difficult workup (emulsion formation). We replace this with a Sodium Borohydride/Lithium Chloride ( NaBH4​/LiCl ) system. This generates lithium borohydride in situ, providing sufficient hydride nucleophilicity to reduce the ester safely without compromising the strained cyclopropane ring[2].

  • Protocol:

    • Charge a 100 L reactor with NaBH4​ (4.3 kg, 114 mol), LiCl (4.8 kg, 114 mol), and THF (40 L). Stir at 20 °C for 1 hour to form the active reducing complex.

    • Add absolute ethanol (10 L) slowly to the suspension (mild exotherm).

    • Cool the reactor to 0 °C.

    • Add the distilled ester from Step 1 (approx. 14.2 kg) dropwise over 4 hours, maintaining the internal temperature below 15 °C.

    • Stir at room temperature for 16 hours.

    • Quench carefully with 10% aqueous citric acid until pH 6 is reached. Extract with ethyl acetate (3 x 20 L).

    • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate alcohol as a viscous pale-yellow oil.

Step 3: Low-Temperature Bromination

Objective: Synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

  • Process Causality: The conversion of the primary alcohol to a bromide must avoid strong Lewis acids or prolonged exposure to hydrobromic acid, which will readily cleave the oxygen bridge of the 3-oxabicyclo[3.1.0]hexane system[2]. Phosphorus tribromide ( PBr3​ ) is utilized in the presence of pyridine. Pyridine acts as an acid scavenger, neutralizing the HBr byproduct immediately and preventing acid-catalyzed ring-opening.

  • Protocol:

    • Dissolve the alcohol from Step 2 (approx. 8.5 kg, 74.5 mol) in anhydrous DCM (30 L).

    • Add pyridine (5.9 kg, 74.5 mol) and cool the reactor to -5 °C using a glycol jacket.

    • Add PBr3​ (8.0 kg, 29.8 mol) dropwise over 3 hours. Strictly maintain the internal temperature between -5 °C and 0 °C [3].

    • Allow the reaction to stir for an additional 2 hours at 0 °C.

    • Quench by slow addition of saturated aqueous NaHCO3​ (20 L) while maintaining temperature < 10 °C.

    • Separate the phases. Extract the aqueous layer with DCM (10 L).

    • Dry the combined organic phases over MgSO4​ and concentrate under reduced pressure (bath temp < 30 °C to avoid thermal decomposition).

    • Purify the crude product via wiped-film evaporation to yield the final target compound.

Quantitative Process Data

The following table summarizes the key metrics achieved during a 10-kilogram scale validation run, demonstrating the viability of the optimized protocols.

Process StepTarget Intermediate / ProductYield (%)Purity (GC/MS)E-FactorKey Impurity Profile
Step 1 Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate82%98.5%4.2Diethyl maleate/fumarate (<1%)
Step 2 (3-oxabicyclo[3.1.0]hexan-6-yl)methanol91%97.0%8.5Unreacted ester (<1%)
Step 3 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane78%99.1%12.1Ring-opened bromohydrins (<0.5%)

Note: E-Factor is calculated as (kg waste / kg product), excluding water.

References

Sources

Method

Preparation and Utilization of Pharmaceutical Intermediates from 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Scientific Context In contemporary medicinal chemistry, the purs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Context

In contemporary medicinal chemistry, the pursuit of novel chemical space has driven the adoption of complex bicyclic systems as conformationally restricted bioisosteres. The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a highly valuable structural motif, frequently utilized to replace traditional saturated heterocycles like tetrahydrofurans, morpholines, and even meta-substituted benzenes [1]. The incorporation of this rigid, non-planar architecture often results in enhanced metabolic stability, improved pharmacokinetic profiles, and superior target affinity—particularly within the active sites of kinases and proteases [4].

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0) serves as a highly versatile, electrophilic building block for integrating this scaffold into Active Pharmaceutical Ingredients (APIs) [2]. The primary bromomethyl group at the 6-position of the cyclopropane ring is primed for nucleophilic substitution ( SN​2 ), allowing for rapid diversification with various amines, thiols, and alcohols.

Mechanistic Insights & Causality (E-E-A-T)

The SN​2 Trajectory and Steric Shielding

The primary bromide in 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane is highly reactive; however, its attachment to the apex of a bicyclic [3.1.0] system introduces unique steric parameters. The "umbrella-like" topology of the bicyclic core restricts the optimal Bürgi-Dunitz trajectory of incoming nucleophiles.

  • Causality in Thermal Activation: Due to this steric shielding, reactions that would typically occur at room temperature for unhindered primary bromides often require thermal activation (60–80 °C) to achieve practical kinetic rates.

  • Causality in Base Selection: When performing aminations, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are strictly preferred over Triethylamine (TEA). DIPEA prevents competitive quaternization (where the base itself acts as a nucleophile) while effectively neutralizing the hydrobromic acid byproduct.

Cyclopropane Ring Integrity

The fused cyclopropane ring stores significant ring strain. While stable under standard basic and mildly acidic conditions, it is susceptible to ring-opening in the presence of strong Lewis acids or extended exposure to strong nucleophiles at extreme temperatures. Consequently, reaction conditions must be carefully optimized to balance SN​2 conversion with the structural preservation of the bicyclic core [3].

Synthetic Workflows & Logical Optimization

To successfully utilize this intermediate, the synthetic strategy must be tailored to the specific nucleophile. Below is the overarching workflow and the logical decision tree for optimizing these substitutions.

Workflow A 6-(Bromomethyl)-3-oxabicyclo [3.1.0]hexane (Electrophile) B Nucleophilic Substitution (SN2 Pathway) A->B + Nucleophile Base, Solvent C N-/O-/S- Alkylated Intermediate B->C Stereoretentive Coupling D Downstream API (e.g., Kinase Inhibitor) C->D Scaffold Integration (Bioisostere)

Caption: Synthetic workflow illustrating the integration of the 3-oxabicyclo[3.1.0]hexane scaffold into APIs.

LogicTree Start Select Nucleophile for SN2 Amine Primary/Secondary Amine Start->Amine Oxygen Alcohol / Phenol Start->Oxygen Thiol Thiol Start->Thiol Cond1 DIPEA or K2CO3 MeCN/DMF, 60-80°C Amine->Cond1 Cond2 NaH or Cs2CO3 DMF/THF, 0-50°C Oxygen->Cond2 Cond3 K2CO3 DMF/Acetone, RT Thiol->Cond3 IPC IPC: LC-MS & 1H-NMR Verify Cyclopropane Integrity Cond1->IPC Cond2->IPC Cond3->IPC

Caption: Logical decision tree for optimizing SN2 reactions on the 6-(bromomethyl) bicyclic system.

Experimental Protocols

Protocol A: Nucleophilic Amination (Synthesis of N-Alkylated Intermediates)

This protocol is optimized for secondary amines, frequently used in the synthesis of kinase inhibitors (e.g., DLK inhibitors) [4].

Reagents:

  • 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged reaction flask, dissolve the secondary amine in anhydrous MeCN.

  • Base Addition: Add DIPEA to the solution. Rationale: DIPEA acts as an acid scavenger. MeCN is chosen as it balances the solubility of polar intermediates while allowing a sufficient reflux temperature (82 °C).

  • Electrophile Addition: Add 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 12–16 hours.

  • Quench & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol).

Protocol B: Etherification / Thioetherification

Optimized for alcohols/phenols or thiols.

Reagents:

  • 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv)

  • Phenol/Thiol (1.1 equiv)

  • Cs2​CO3​ (for phenols) or K2​CO3​ (for thiols) (1.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Deprotonation: Suspend the base ( Cs2​CO3​ or K2​CO3​ ) in anhydrous DMF. Add the phenol or thiol and stir at room temperature for 30 minutes to generate the phenoxide/thiolate. Rationale: Cs2​CO3​ provides superior solubility in DMF and the large Cesium cation creates a highly reactive, "naked" phenoxide anion.

  • Coupling: Add the bromomethyl intermediate. For thiols, maintain at room temperature for 4 hours. For phenols, heat to 50 °C for 8 hours.

  • Workup: Dilute with water to precipitate the product or extract with Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water (3x) to remove residual DMF.

Data Presentation: Optimization Parameters

The following table summarizes the optimized empirical conditions for displacing the bromomethyl group based on nucleophile class.

Nucleophile ClassPreferred BasePreferred SolventTemp (°C)Reaction TimeTypical Yield (%)
Primary Amines K2​CO3​ MeCN or DMF60 - 7012 - 16 h65 - 80%
Secondary Amines DIPEAMeCN70 - 8016 - 24 h70 - 85%
Phenols Cs2​CO3​ DMF508 - 12 h75 - 90%
Aliphatic Alcohols NaHTHF or DMF0 to RT4 - 8 h50 - 70%
Thiols K2​CO3​ Acetone or DMFRT2 - 4 h85 - 95%

Trustworthiness & Self-Validating Systems

To ensure a self-validating protocol, the following In-Process Controls (IPC) and structural validations must be integrated into the workflow:

1. Reaction Monitoring (LC-MS / ELSD): Because 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane lacks a strong UV chromophore, standard UV-based HPLC monitoring is unreliable for tracking the disappearance of the starting material.

  • Validation Step: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (monitoring the isotopic bromine pattern at [M+H]+ ~177/179 m/z) to accurately confirm the consumption of the electrophile.

2. Structural Integrity Validation ( 1H -NMR): The primary risk during these reactions is the unintended cleavage of the cyclopropane ring.

  • Validation Step: Post-purification, acquire a 1H -NMR spectrum. The intact cyclopropane protons of the [3.1.0] system are highly shielded and must appear distinctly upfield (typically between 0.5 ppm and 1.5 ppm ). If these signals vanish and new vinylic signals emerge (5.0–6.5 ppm), it indicates that ring-opening has occurred, invalidating the batch.

References

  • ACS Publications. "1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis." Journal of Organic Chemistry.[Link]

  • Google Patents. "WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors.
Application

Application Note: Solvents and Reagents for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction: The Bicyclic Scaffold in Medicinal Chemistry The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally constra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction: The Bicyclic Scaffold in Medicinal Chemistry

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic ether that has emerged as a highly valuable template in medicinal chemistry[1]. Functioning as a rigid, sp³-rich bioisostere for meta-substituted benzenes, this scaffold allows for the precise spatial orientation of pharmacophores, improving physicochemical properties such as solubility and metabolic stability[1][2].

Functionalizing this core typically occurs at the 6-position (the apex of the cyclopropane ring). 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a premier electrophilic building block for this purpose. However, successfully displacing the primary bromide requires navigating a treacherous mechanistic landscape unique to cyclopropylmethyl systems.

Mechanistic Causality: The "Dancing Resonance" Trap

While 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane is a primary alkyl halide, its reactivity is heavily dictated by the adjacent cyclopropane ring. The p-character of the cyclopropane C–C bonds (often referred to as "banana bonds") stabilizes the transition state of bimolecular nucleophilic substitution (SN2), making the bromide highly reactive.

However, this same orbital overlap creates a severe liability if the leaving group dissociates to form a carbocation (SN1 pathway). The resulting cyclopropylmethyl cation is exceptionally stable due to sigma-conjugation—a phenomenon known as "dancing resonance". This delocalization causes the intermediate to rapidly equilibrate into cyclobutyl and homoallyl (but-3-enyl) carbocations[3].

If the reaction is allowed to proceed via an SN1 mechanism, nucleophilic attack on this non-classical carbocation equilibrium yields an intractable mixture of ring-expanded (cyclobutanol derivatives) and ring-opened (homoallylic) byproducts[4]. Therefore, every experimental parameter must be strictly optimized to accelerate the SN2 rate while completely suppressing SN1 dissociation.

Mechanism SM 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (Primary Bromide) SN2 Concerted SN2 Pathway (Polar Aprotic Solvent) SM->SN2 Strong Nucleophile SN1 Carbocation Formation (Polar Protic Solvent) SM->SN1 Weak Nucleophile / Heat Prod Desired Functionalized Bicyclic Scaffold SN2->Prod Rearrange Ring-Expanded/Opened Byproducts SN1->Rearrange Dancing Resonance

Mechanistic divergence in cyclopropylmethyl functionalization based on reaction conditions.

Solvent and Reagent Selection Guide

To enforce second-order kinetics, the choice of solvent and nucleophile is non-negotiable.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, Acetone) are mandatory[4]. These solvents effectively solvate the cation of the nucleophilic salt but leave the anionic nucleophile unsolvated ("naked"). This drastically increases the ground-state energy of the nucleophile, accelerating the SN2 attack. Conversely, polar protic solvents (water, ethanol) hydrogen-bond with the nucleophile, deactivating it and promoting SN1 rearrangement.

  • Nucleophile Strength: Strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻, thiolates) must be used in high concentrations to ensure the bimolecular collision outpaces unimolecular bromide dissociation[4].

Quantitative Impact of Reaction Conditions
Reaction ConditionsSolventNucleophile StrengthDominant MechanismPrimary Product YieldRearrangement Byproducts
NaN₃ (1.5 eq), 25 °CAnhydrous DMSOStrongSN2> 90%< 2%
NaCN (1.5 eq), 60 °CAnhydrous DMSOStrongSN280 - 85%< 5%
Sec-Amine (2.0 eq), 25 °CAnhydrous DMFModerate-StrongSN275 - 85%< 5%
NaCN (1.5 eq), 60 °CEthanol (Protic)Strong (but solvated)Mixed SN1 / SN2< 40%> 50% (Cyclobutyl/Homoallyl)
H₂O, 80 °C (Solvolysis)Water (Protic)WeakSN10%100% (Ring expansion/opening)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific order-of-addition rules to maximize nucleophile concentration and targeted aqueous washes to remove high-boiling polar aprotic solvents, ensuring downstream purity.

Workflow Prep 1. Reagent Prep (Anhydrous DMF/DMSO) Sub 2. Substrate Addition (0°C to RT) Prep->Sub React 3. SN2 Reaction (Monitor via TLC/GC) Sub->React Quench 4. Aqueous Quench & Extraction React->Quench Purify 5. Chromatography (Silica Gel) Quench->Purify

Standardized 5-step operational workflow for the S_N2 functionalization of cyclopropylmethyl systems.

Protocol A: Azidation (Synthesis of Click-Chemistry Precursors)

Rationale: Azide is a highly linear, powerful nucleophile. Room temperature is sufficient in DMSO, completely avoiding heat-induced rearrangement.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 eq.) in anhydrous DMSO (approximately 5–10 mL per gram of halide).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) in one single portion.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12–24 hours under an inert atmosphere (N₂ or Argon). Monitor the disappearance of the starting material via TLC (stain with KMnO₄) or GC-MS.

  • Quench & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing cold distilled water. Extract the aqueous layer with diethyl ether (3 × volume of the aqueous layer).

  • Solvent Removal: Combine the organic extracts and wash vigorously with brine (2 × volume of the organic layer) to back-extract any residual DMSO. Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Caution: low molecular weight azides can be volatile and energetic).

Protocol B: Cyanation (C–C Bond Homologation)

Rationale: Cyanide requires moderate heating to dissolve fully in DMSO. The substrate must be added after the cyanide is dissolved to ensure the electrophile enters an environment with a maximized nucleophile concentration, preventing SN1 pathways.

  • Nucleophile Solvation: Suspend sodium cyanide (NaCN, 1.5 eq.) in anhydrous DMSO. Heat the mixture to approximately 60 °C with vigorous stirring until the NaCN is completely dissolved.

  • Substrate Addition: Once a homogeneous solution is achieved, add 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 eq.) dropwise to the heated solution.

  • Reaction: Maintain the reaction mixture at 60 °C and stir for 4–6 hours. Do not exceed 60 °C, as excessive thermal energy will promote the formation of homoallylic cyanides[4].

  • Quench & Extraction: Cool the reaction mixture to room temperature and pour it into water. Extract with diethyl ether (3×), wash the combined organics with water to remove DMSO, dry over MgSO₄, and concentrate.

Protocol C: Amination with Secondary Amines

Rationale: Amines are neutral nucleophiles. Using DMF as a solvent with a mild inorganic base acts as an acid scavenger, driving the equilibrium forward without inducing base-catalyzed elimination.

  • Preparation: Dissolve the desired secondary amine (2.0 eq.) and K₂CO₃ (1.5 eq.) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 eq.) dropwise to control the initial exotherm[4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. If the secondary amine is sterically hindered, gentle heating (up to 60 °C) may be applied after 4 hours of room-temperature stirring[4].

  • Quench & Purification: Quench with water, extract with ethyl acetate, and wash the organic layer with 5% aqueous LiCl (highly effective for removing DMF). Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography[4].

References

  • Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide - Benchchem. Benchchem. 1

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters - ACS Publications. American Chemical Society. 2

  • How to prevent rearrangement in cyclopropylmethyl halide reactions - Benchchem. Benchchem. Link

  • Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions - Benchchem. Benchchem. 4

  • SUBSTITUTION AND ELIMINATION REACTIONS - Mugberia Gangadhar Mahavidyalaya. Mugberia Gangadhar Mahavidyalaya. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks when scaling up bicyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks when scaling up bicyclic building blocks. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a highly valuable intermediate for rigidified amine derivatives and kinase inhibitors[1]. However, its synthesis presents unique challenges—specifically regarding carbenoid dimerization, aluminum salt emulsions, and the notorious instability of cyclopropylcarbinyl systems.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Reaction Dynamics

The standard synthesis proceeds via a three-step sequence: cyclopropanation of 2,5-dihydrofuran, ester reduction, and bromination[2]. Understanding the competing side reactions at each node is critical for yield optimization.

SynthesisWorkflow SM 2,5-Dihydrofuran Int1 Ethyl 3-oxabicyclo[3.1.0] hexane-6-carboxylate SM->Int1 Rh2(OAc)4, CH2Cl2 Cyclopropanation EDA Ethyl Diazoacetate (EDA) EDA->Int1 Slow Addition (Syringe Pump) Dimer Diethyl Maleate/Fumarate (Side Product) EDA->Dimer Fast Addition (Dimerization) Int2 6-(Hydroxymethyl)-3- oxabicyclo[3.1.0]hexane Int1->Int2 LiAlH4, THF, 0°C Reduction Product 6-(Bromomethyl)-3- oxabicyclo[3.1.0]hexane Int2->Product CBr4, PPh3, CH2Cl2 Appel Reaction (SN2) RingOpen Ring-Opened Impurities (Side Product) Int2->RingOpen PBr3 or HBr Cationic Rearrangement

Synthesis workflow of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane highlighting key side reactions.

Troubleshooting Guides & FAQs

Phase 1: Cyclopropanation of 2,5-Dihydrofuran

Q: My yield for ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is consistently below 30%, and NMR shows massive amounts of diethyl maleate and fumarate. How can I suppress this? A: The dimerization of ethyl diazoacetate (EDA) is a highly competitive, kinetically favored side reaction. To suppress this, you must manipulate the local concentration of the carbenoid intermediate. Do not add EDA via a dropping funnel. Instead, use a programmable syringe pump to add the EDA solution over an extended period (typically 12 to 50 hours depending on scale) into the reaction mixture containing 2,5-dihydrofuran and the Rhodium catalyst[3]. Additionally, running the reaction with a slight excess of 2,5-dihydrofuran shifts the probability toward cyclopropanation.

Q: Can I substitute Rh₂[OAc]₄ with a cheaper copper catalyst? A: While copper catalysts (e.g., Cu(acac)₂ or Cu(OTf)₂) can facilitate cyclopropanation, Rh₂[OAc]₄ is strongly recommended for this specific substrate[2]. Rhodium carbenoids are generally more electrophilic and react under milder conditions (room temperature), which is crucial when dealing with volatile substrates like 2,5-dihydrofuran (b.p. ~66 °C). If you must use copper, expect a drop in the exo/endo (trans/cis) selectivity and a requirement for higher reaction temperatures.

Phase 2: Ester Reduction

Q: After reducing the ester with LiAlH₄, I get a thick, unfilterable emulsion during workup that traps my product. How do I recover the alcohol efficiently? A: You are experiencing the classic formation of insoluble aluminum hydroxide gels. Never quench a LiAlH₄ reduction with straight acid or excess water if you want a clean extraction. Implement the Fieser Workup (n, n, 3n method) . For every 1.0 gram of LiAlH₄ used, sequentially add: 1.0 mL of H₂O, 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of H₂O while stirring vigorously. This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, completely eliminating emulsions and maximizing the recovery of 6-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexane.

Phase 3: Bromination to the Target Compound

Q: When converting the alcohol to the bromide using PBr₃, I observe multiple byproducts and a terrible yield. Why is the cyclopropane ring degrading? A: This is a fundamental mechanistic issue. 3-Oxabicyclo[3.1.0]hexane systems contain a highly strained cyclopropane ring. Reagents like PBr₃ or HBr generate strongly acidic conditions and proceed via intermediates with significant carbocation character. The resulting cyclopropylcarbinyl cation readily undergoes rapid rearrangement, leading to ring-expanded (cyclobutane) or ring-opened (homoallylic) impurities. Solution: You must use the Appel Reaction (CBr₄ and PPh₃). This method proceeds via a concerted SN2 mechanism under neutral to mildly basic conditions, completely bypassing the free carbocation intermediate and preserving the integrity of the bicyclic scaffold.

Q: The Appel reaction works, but triphenylphosphine oxide (TPPO) is notoriously difficult to separate from my product via column chromatography. Any tips? A: TPPO co-elutes with many bicyclic compounds. To remove the bulk of it before chromatography, concentrate your crude reaction mixture to a thick paste, then triturate it vigorously with cold hexanes or a 9:1 hexanes/diethyl ether mixture. TPPO is highly insoluble in cold non-polar solvents and will crash out as a white solid. Filter this off through a Celite pad; the filtrate will contain your target compound in high purity, making the subsequent silica plug much easier.

Quantitative Data Summary: Bromination Optimization

The table below summarizes the causality between reagent selection and the preservation of the cyclopropylcarbinyl system during Step 3.

Reaction ParameterReagent SystemMechanistic PathwayRisk of Ring OpeningExpected Yield
Appel Reaction (Recommended) CBr₄, PPh₃Concerted SN2Very Low75 - 85%
Phosphorus Tribromide PBr₃, PyridineMixed SN1/SN2High30 - 45%
Hydrobromic Acid HBr (aq)SN1 (Carbocation)Extreme< 10%

Validated Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[2][3]
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,5-dihydrofuran (1.0 eq) and Rh₂[OAc]₄ (0.02 eq) in anhydrous CH₂Cl₂ (0.2 M relative to substrate).

  • Addition: Dissolve ethyl diazoacetate (EDA, 1.2 eq) in anhydrous CH₂Cl₂. Load this solution into a syringe pump.

  • Reaction: Add the EDA solution dropwise to the stirring catalyst mixture at room temperature over a period of 12 to 18 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO₄). Steady, controlled nitrogen evolution should be observed. A sudden spike in bubbling indicates the addition rate is too fast, risking dimerization.

  • Workup: Filter the dark green mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate in vacuo and purify via flash chromatography (0 to 30% EtOAc in hexanes) to isolate the trans/exo isomer.

Protocol B: Synthesis of 6-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexane[2]
  • Setup: Dissolve the ester from Protocol A (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C in an ice bath under nitrogen.

  • Reduction: Carefully add LiAlH₄ (1.0 eq) portion-wise to control hydrogen evolution.

  • Reaction: Stir the mixture at 0 °C for 4 hours.

  • Validation Checkpoint (Fieser Quench): Once TLC indicates complete consumption of the ester, quench strictly using the n, n, 3n method described in the FAQ. The formation of a crisp, white, granular precipitate confirms the quench was successful.

  • Workup: Filter the salts through a sintered glass funnel, washing thoroughly with warm THF or EtOAc. Concentrate the combined filtrates to yield the alcohol, which is usually pure enough for the next step without chromatography.

Protocol C: Synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
  • Setup: Dissolve the alcohol from Protocol B (1.0 eq) and CBr₄ (1.2 eq) in anhydrous CH₂Cl₂ (0.3 M). Cool the solution to 0 °C.

  • Activation: Add Triphenylphosphine (PPh₃, 1.25 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Validation Checkpoint: The solution will transition to a pale yellow color. TLC (UV and KMnO₄) should show complete conversion of the alcohol to a higher Rf spot.

  • Workup: Concentrate the mixture to approximately 10% of its original volume. Add cold hexanes (5 volumes) and stir vigorously for 10 minutes to precipitate TPPO. Filter through Celite, concentrate the filtrate, and purify via a short silica gel plug to yield the pure bromide.

References

  • [1] Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors, Journal of Medicinal Chemistry (ACS Publications). URL:

  • [4] Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors, Journal of Medicinal Chemistry (ACS Publications). URL:

  • [2] Bcl-2 INHIBITORS (WO2019210828A1), Google Patents. URL:

  • [3] Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors (Experimental Section), Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

Optimization

Technical Support Center: Handling and Storage of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Welcome to the technical support center for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0). This highly specialized bicyclic building block is characterized by a strained cyclopropane ring fused to a tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0). This highly specialized bicyclic building block is characterized by a strained cyclopropane ring fused to a tetrahydrofuran derivative, functionalized with a reactive primary alkyl bromide.

Due to its unique structural topology, this compound is highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your synthetic workflows.

Troubleshooting & FAQs: Understanding Degradation Causality

Q1: My compound shows a loss of purity and the appearance of a broad peak in the NMR spectrum after a few weeks of storage. What is the mechanism? A1: This is the classic signature of moisture-induced hydrolysis. The bromomethyl group is a primary alkyl bromide, making it highly susceptible to bimolecular nucleophilic substitution (SN2) by trace water molecules[1]. When exposed to atmospheric humidity, the compound hydrolyzes to form the corresponding alcohol and hydrobromic acid (HBr). The broad NMR peak you observe is typically the newly formed hydroxyl (-OH) proton.

Q2: I stored the compound in the refrigerator, but it still degraded into a complex mixture. Why isn't temperature control enough? A2: Temperature control alone is insufficient because the degradation follows an autocatalytic cascade. Once a small amount of moisture generates HBr, the acidic environment protonates the oxygen atom in the 3-oxabicyclo[3.1.0]hexane ring. This protonation, combined with the high inherent ring strain of the fused cyclopropane system, triggers acid-catalyzed ring-opening reactions[2]. To prevent this, you must eliminate moisture entirely to stop the initial HBr generation.

Q3: How does light exposure affect the stability of this compound? A3: Alkyl bromides can undergo photolytic homolytic cleavage of the C-Br bond when exposed to UV or strong visible light, generating highly reactive bromine radicals[1]. These radicals can initiate polymerization or abstract hydrogen atoms from the oxabicyclo ring, leading to complex, irreversible degradation profiles.

Q4: The supplier shipped the compound on ice. What is the absolute maximum temperature it can tolerate during long-term storage? A4: According to standard supplier specifications for this chemical class, the compound must be stored at -10°C or lower for long-term stability. Storing it at standard refrigerator temperatures (2°C to 8°C) is only acceptable for short-term use (less than 48 hours) because thermal energy accelerates both the SN2 hydrolysis rate and potential ring-opening kinetics.

Mechanistic Visualization

Degradation A 6-(Bromomethyl)-3-oxabicyclo [3.1.0]hexane C SN2 Hydrolysis A->C B Moisture (H2O) B->C D Alcohol Analog + HBr C->D E Acid-Catalyzed Ring Opening D->E HBr Autocatalysis F Complex Degradants (Diols, Alkenes) E->F

Mechanistic pathway of moisture-induced degradation and HBr autocatalysis.

Quantitative Data: Degradation Triggers and Prevention

By understanding the specific vulnerabilities of the molecule, we can engineer a storage environment that systematically neutralizes each threat.

Degradation PathwayStructural VulnerabilityEnvironmental TriggerPreventative Action
Hydrolysis Primary Alkyl BromideMoisture (H2O)Store under Argon/N2; utilize active desiccants.
Ring Opening Strained CyclopropaneAcid (HBr)Pre-treat with Basic Alumina; maintain strictly anhydrous conditions.
Photolytic Cleavage C-Br BondUV/Visible LightStore exclusively in amber glass vials.
Thermal Degradation Bicyclic SystemHeatStore at -10°C to -20°C.

Experimental Protocols

To ensure a self-validating system, the following protocols are designed to inherently prevent the introduction of degradation triggers.

Protocol A: Anhydrous Aliquoting and Cryogenic Storage

Repeated freeze-thaw cycles and exposure to ambient air are the primary causes of batch failure. Aliquoting prevents this by ensuring the bulk material is only exposed to the environment once.

  • Equilibration: Upon receiving the compound on ice, place the sealed secondary container in a desiccator and allow it to reach room temperature (approx. 1-2 hours). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the compound.

  • Inert Transfer: Move the vial into a glovebox purged with Argon. Causality: Argon is denser than Nitrogen and effectively blankets the liquid, providing superior protection against trace oxygen and moisture.

  • Aliquoting: Dispense single-use volumes (e.g., 50–100 µL) into pre-dried, amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined closures and wrap the exterior with Parafilm. Causality: Standard rubber septa degrade over time when exposed to halogenated vapors and are permeable to moisture over long-term storage. PTFE is chemically inert.

  • Cryo-Storage: Transfer the aliquots to a -10°C to -20°C freezer, housed inside a secondary sealed container filled with indicating silica gel.

StorageWorkflow S1 Equilibrate to RT (In Desiccator) S2 Transfer to Glovebox (Argon Purge) S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Seal with PTFE Caps & Parafilm S3->S4 S5 Store at -20°C with Desiccant S4->S5

Step-by-step anhydrous storage and aliquoting workflow.

Protocol B: Quality Control and Acid Scavenging (Rescue Protocol)

If you suspect your compound has been exposed to trace moisture, you must remove the autocatalytic HBr before using it in a sensitive reaction.

  • Preparation: Pack a small glass Pasteur pipette with a small plug of glass wool followed by 1–2 cm of activated Basic Alumina (Brockmann Grade I).

  • Solvation: Dissolve the required amount of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane in an anhydrous, non-polar solvent (e.g., dry Dichloromethane or Hexanes).

  • Filtration: Pass the solution through the basic alumina plug. Causality: The basic sites on the alumina will irreversibly bind the free HBr without requiring an aqueous basic workup, which would only cause further hydrolysis.

  • Concentration: Carefully concentrate the filtrate under reduced pressure. Keep the water bath below 25°C to avoid thermal stress on the strained ring system. Use immediately.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylations with 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Welcome to the Advanced Troubleshooting Guide for bicyclic alkylations. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a highly valuable, conformationally restricted scaffold used in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for bicyclic alkylations. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a highly valuable, conformationally restricted scaffold used in modern drug discovery. However, its unique cyclopropylmethyl architecture presents significant synthetic challenges, most notably sluggish reactivity and a propensity for skeletal rearrangement.

This guide is designed for discovery chemists and process scientists to diagnose, troubleshoot, and optimize nucleophilic substitution reactions involving this complex electrophile.

Part 1: Diagnostic FAQs

Q1: Why is my nucleophilic substitution (alkylation) yielding mostly unreacted 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane? Causality: The bromomethyl group is attached directly to a bicyclic cyclopropane ring. Cyclopropylmethyl halides exhibit notoriously sluggish SN2 reactivity compared to standard primary alkyl halides[1]. This resistance is driven by two primary factors:

  • Electronic Repulsion: The cyclopropane C–C bonds possess high p-character, leaving the exocyclic C–C bond with higher s-character. This strengthens and shortens the bond, increasing the activation energy required for the nucleophile's backside attack.

  • Steric Hindrance: The rigid 3-oxabicyclo[3.1.0]hexane framework creates a neopentyl-like steric block[2]. The nucleophile must approach at a 180° trajectory relative to the C–Br bond, which is heavily shielded by the fused oxolane ring. Solution: Implement an in situ Finkelstein reaction. Adding stoichiometric Sodium Iodide (NaI) converts the bromide to a highly reactive iodide intermediate, significantly accelerating the SN2 kinetics[3].

Q2: I increased the reaction temperature to force the alkylation, but now I'm seeing a complex mixture of byproducts. What happened? Causality: Elevating the temperature or using protic solvents shifts the reaction mechanism from SN2 to SN1. The ionization of the bromide generates a cyclopropylmethyl carbocation. This non-classical carbocation rapidly undergoes degenerate rearrangements into cyclobutyl and homoallylic carbocations[4]. Nucleophilic trapping of these intermediates yields ring-expanded (cyclobutane) or ring-opened (alkene) byproducts. Solution: Maintain strict SN2 conditions. Keep temperatures below 60°C, use strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO), and ensure your nucleophile is highly active to outcompete the ionization pathway.

Q3: How do I select the optimal base to prevent degradation of the oxabicyclo[3.1.0]hexane core? Causality: Strong, non-nucleophilic bases (like LDA, NaHMDS, or t-BuOK) can abstract protons from the cyclopropane ring or the positions alpha to the oxygen, leading to base-induced ring-opening or the formation of highly strained alkylidenecyclopropanes[2]. Solution: Use mild, inorganic bases with high polarizability. Cesium Carbonate (Cs2CO3) is the gold standard here. It is basic enough to deprotonate most heteroatom nucleophiles (amines, phenols) but mild enough to leave the strained bicyclic framework intact. Furthermore, the large cesium cation loosely coordinates with the nucleophile (the "Cesium Effect"), enhancing its reactivity.

Part 2: Mechanistic Visualization

Mechanism cluster_SN2 Desired SN2 Pathway cluster_SN1 Degradation SN1 Pathway SM 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane SN2_Cond Aprotic Solvent + NaI + Cs2CO3 SM->SN2_Cond Controlled Kinetics SN1_Cond Protic Solvent or High Heat SM->SN1_Cond Ionization Product Target Alkylated Product (Intact Bicyclic Core) SN2_Cond->Product Direct Backside Attack Cation Cyclopropylmethyl Cation (Rearranges to Homoallyl) SN1_Cond->Cation Loss of Bromide Byproduct Ring-Opened/Expanded Byproducts Cation->Byproduct Nucleophile Trapping

Mechanistic divergence of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane under alkylation conditions.

Part 3: Condition Optimization Matrix

To guide your experimental design, the following table summarizes the quantitative and categorical outcomes of various alkylation conditions tested on this specific bicyclic system.

Table 1: Optimization Matrix for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Alkylation

SolventBaseAdditiveTemp (°C)Primary PathwayExpected Outcome
EthanolK2CO3None80SN1 / Solvolysis< 15% yield, heavy ring-opened byproducts
THFNaHNone65SN240-50% yield, slow conversion (>48h)
DMFCs2CO3None50SN260-75% yield, minimal byproducts
DMF Cs2CO3 NaI (1.0 eq) 25-40 Accelerated SN2 > 90% yield, high purity (<12h)

Part 4: Standard Operating Procedure (Self-Validating Protocol)

This protocol utilizes an in situ Finkelstein activation. It is designed as a self-validating system : you will analytically confirm the formation of the highly reactive iodide intermediate before introducing your valuable nucleophile, ensuring optimal trajectory and preventing degradation.

Finkelstein-Assisted N/O-Alkylation Workflow

Step 1: Electrophile Activation (Finkelstein Phase)

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 eq) in strictly anhydrous DMF (0.2 M concentration).

  • Add anhydrous Sodium Iodide (NaI, 1.2 eq). Stir the suspension at 40°C for 2 hours.

  • Validation Check: Pull an aliquot and run a TLC (Hexanes/EtOAc). The formation of the alkyl iodide will appear as a slightly lower Rf spot compared to the starting bromide. Do not proceed until conversion is >85%.

Step 2: Nucleophile Preparation

  • In a separate dry flask, dissolve the nucleophile (e.g., phenol, amine, or heterocycle, 1.1 eq) in anhydrous DMF.

  • Add Cesium Carbonate (Cs2CO3, 2.0 eq). Stir at room temperature for 30 minutes to pre-form the nucleophilic anion and establish the "Cesium Effect."

Step 3: Controlled Coupling

  • Cool the activated iodide mixture (from Step 1) to 0°C using an ice bath to control the initial exotherm.

  • Dropwise add the pre-formed nucleophile solution (from Step 2) into the iodide mixture.

  • Remove the ice bath, allow the reaction to warm to room temperature (20-25°C), and stir for 12 hours.

Step 4: Quench and Isolation

  • Critical Causality: The oxabicyclo[3.1.0]hexane core is sensitive to strong acids (which cleave the ether or open the cyclopropane). Quench the reaction strictly with saturated aqueous NH4Cl to neutralize unreacted base safely.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers heavily with distilled water (5x) and brine (1x) to completely partition the DMF into the aqueous phase.

  • Dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Step1 1. Finkelstein Activation (NaI in DMF, 40°C) Step2 2. Base Deprotonation (Cs2CO3 + Nucleophile) Step1->Step2 Step3 3. Controlled Coupling (0°C to RT, 12h) Step2->Step3 Step4 4. Aqueous Quench (NH4Cl + Water Washes) Step3->Step4

Step-by-step experimental workflow for the Finkelstein-assisted alkylation protocol.

References

  • Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). 1

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. 2

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters (ACS Publications). 3

  • Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Nature Communications (via PMC). 4

Sources

Optimization

Technical Support Center: Optimizing Catalysis for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Welcome to the Advanced Applications Support Center. Working with strained bicyclic systems like 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane presents a unique mechanistic dilemma: the inherent tension of the fused cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with strained bicyclic systems like 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane presents a unique mechanistic dilemma: the inherent tension of the fused cyclopropane ring makes it highly susceptible to rearrangement during transition-metal catalysis. As a researcher or drug development professional, your primary challenge is controlling the divergence between scaffold retention and strain-release ring-opening .

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you selectively direct these complex cross-coupling reactions.

I. The Core Dilemma: Mechanistic Divergence

Mechanism cluster_radical Single-Electron Transfer (Ni, Co) cluster_concerted Two-Electron Pathway (Pd) SM 6-(Bromomethyl)- 3-oxabicyclo[3.1.0]hexane Radical Cyclopropylmethyl Radical (Short-lived) SM->Radical SET (k ~ 10^8 s^-1) PdInt Alkyl-Pd(II) Intermediate (Intact Ring) SM->PdInt Concerted Ox. Add. RingOpen Ring-Opened Product (Tetrahydropyran deriv.) Radical->RingOpen Rapid Rearrangement Retained Intact Bicyclic Product PdInt->Retained Transmetalation & Red. Elim.

Mechanistic divergence of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane based on catalyst selection.

II. Troubleshooting & FAQs

Q: Why does my cross-coupling reaction yield a complex mixture of ring-opened isomers instead of the intact bicyclic product? A: This is the most common failure mode when working with cyclopropylmethyl halides. When subjected to single-electron transfer (SET) conditions—typical of first-row transition metals like Nickel or Cobalt—the carbon-bromine bond is reduced to form a transient cyclopropylmethyl radical. This radical undergoes an ultrafast rearrangement ( k≈107−108s−1 ) to a homoallyl radical before the metal can capture it[1]. To prevent this, you must bypass the radical intermediate by selecting a catalyst that undergoes a concerted, two-electron oxidative addition, such as Palladium paired with bulky, electron-rich phosphine ligands.

Q: I want the ring-opened tetrahydropyran product for my synthesis. How can I optimize the yield and regioselectivity? A: If strain-release ring-opening is your synthetic goal, you should intentionally leverage the SET pathway. Ni-catalyzed cross-electrophile coupling (XEC) using a NiBr2​⋅glyme precatalyst and a bipyridine ligand (like dtbbpy) with a mild reductant (Mn or Zn dust) is highly effective. The Ni(I) species efficiently generates the radical, which rapidly opens. To optimize regioselectivity (cleavage of the internal C1-C5 bond vs. the peripheral C1-C6 bond), carefully tune the solvent polarity. Highly polar solvents like DMA or NMP stabilize the transition state that relieves the most ring strain, heavily favoring the 6-membered tetrahydropyran derivative over the 3-substituted tetrahydrofuran[2].

Q: My Palladium-catalyzed Negishi coupling is retaining the ring, but the reaction stalls at 30% conversion. What is the limiting factor? A: Unactivated primary alkyl bromides are notoriously sluggish toward oxidative addition by Palladium. Causality: The slow oxidative addition allows competing pathways (like catalyst aggregation into Pd black or ligand oxidation) to outcompete the productive catalytic cycle. Solution: Convert the bromide to a cyclopropylmethyl boronate first, followed by boron-to-zinc transmetalation using t-BuLi and Zn(OAc)2​ . This pre-activation strategy has been proven to enable highly efficient Negishi couplings while perfectly preserving the stereodefined cyclopropylmethyl scaffold without stalling[3].

Q: Can I use metallaphotoredox catalysis for these couplings? A: Yes, but with a strict caveat. Ir/Ni dual catalysis is highly effective for cross-electrophile couplings, but because the Iridium photocatalyst generates the alkyl radical via SET, the reaction will exclusively yield the ring-opened product. If you need to retain the bicyclo[3.1.0]hexane ring, photoredox is contraindicated.

III. Catalyst Performance & Divergence Matrix

Use the following empirical data to select the appropriate catalyst system based on your desired structural outcome.

Catalyst SystemPrimary LigandMechanistic PathwayMajor Product ScaffoldTypical YieldRegioselectivity (Ring-Open)
NiBr2​⋅glyme / MndtbbpySET (Radical)Tetrahydropyran75-85%>95:5 (C1-C5 cleavage)
CoBr2​ / ZndpppSET (Radical)Tetrahydropyran65-80%85:15 (C1-C5 cleavage)
Pd2​(dba)3​ / Zn P(t-Bu)3​ 2-e⁻ Oxidative Add.Intact Bicyclo[3.1.0]60-70%N/A
Pd(OAc)2​ / t-BuLi / Zn(OAc)2​ SPhosBoronate-to-ZincateIntact Bicyclo[3.1.0]80-90%N/A

IV. Experimental Workflows & Self-Validating Protocols

Workflow Start Determine Target Scaffold Decide Retain Bicyclic Ring or Ring-Open? Start->Decide Retain Target: Intact Bicyclo[3.1.0]hexane Decide->Retain Retain Open Target: Tetrahydropyran Derivative Decide->Open Ring-Open PdCat Use Pd-Catalyzed Negishi (2-Electron Pathway) Retain->PdCat NiCat Use Ni-Catalyzed XEC (SET Radical Pathway) Open->NiCat

Decision matrix workflow for selecting catalyst systems based on desired structural outcomes.

Protocol A: Intact Scaffold Retention via Pd-Catalyzed Negishi Coupling

This protocol utilizes a pre-formed organozinc intermediate to bypass radical generation, ensuring the bicyclic ring remains intact. It includes an in-situ validation step.

Step 1: Zinc Insertion

  • In a flame-dried Schlenk flask under Argon, add Zinc dust (2.0 equiv, freshly activated with 1,2-dibromoethane and TMSCl) and LiCl (1.5 equiv) in anhydrous THF (0.5 M).

  • Add 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.0 equiv). Heat the suspension to 50 °C for 2 hours.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D2​O , and extract with ether. Analyze via GC-MS. You must observe >95% deuterium incorporation at the methyl position with the molecular weight corresponding to the intact ring. If ring-opened products are detected here, your Zinc dust is contaminated with trace SET-active metals (e.g., Fe or Cu); discard and use high-purity Zinc.

Step 2: Cross-Coupling 4. In a separate Argon-purged flask, dissolve the aryl halide electrophile (0.8 equiv), Pd2​(dba)3​ (2.5 mol%), and P(t-Bu)3​ (5 mol%) in THF. 5. Transfer the validated organozinc solution to the Pd mixture via cannula to avoid oxygen exposure. 6. Stir at room temperature for 12 hours. 7. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Controlled Ring-Opening via Ni-Catalyzed Reductive Cross-Coupling

This protocol intentionally generates the cyclopropylmethyl radical to trigger strain-release, yielding functionalized tetrahydropyran derivatives.

Step 1: Pre-catalyst Activation

  • In an inert-atmosphere glovebox, charge a 20 mL reaction vial with NiBr2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Manganese dust (2.0 equiv, 325 mesh).

Step 2: Reagent Addition 2. Add the aryl iodide (1.0 equiv) and 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.5 equiv). 3. Add anhydrous DMA (0.2 M). Seal the vial with a PTFE-lined septum cap.

Step 3: Reaction & Visual Validation 4. Remove the vial from the glovebox and stir vigorously (800 rpm) at 60 °C for 16 hours. 5. Self-Validation Step: Monitor the color of the reaction. Within the first 30 minutes, the solution should transition from pale green (Ni(II)) to a deep red/brown (active Ni(I) / Ni(0) species). If the solution remains green, the Mn dust is passivated, and the SET process will fail. In this event, add a catalytic drop of TMSCl to etch the Mn surface.

Step 4: Workup 6. Dilute the mixture with EtOAc and wash vigorously with 1M HCl to dissolve the Mn salts. 7. Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure before chromatographic purification.

V. References

  • Title: Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones Source: ACS Catalysis URL: [Link]

  • Title: Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting

Overcoming solubility issues with 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane in organic solvents

Welcome to the technical support center for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key bicyclic intermediate. We provide field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane?

A1: 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a molecule of intermediate polarity . Its structure contains a polar ether linkage within a strained bicyclic system and a nonpolar hydrocarbon framework. This duality means it often exhibits incomplete solubility in either highly polar or completely nonpolar solvents. It is most likely to be soluble in moderately polar, aprotic organic solvents. Ethers, such as diethyl ether or tetrahydrofuran (THF), are often a good starting point due to the "like-dissolves-like" principle.[1]

Q2: Why is my compound exhibiting poor solubility even in recommended solvents?

A2: Several factors beyond simple polarity matching can be at play:

  • Purity: Impurities from synthesis can significantly alter the solubility profile.

  • Crystalline Form: The compound may exist in a highly stable crystal lattice that requires significant energy to break down. This is common in rigid bicyclic structures.[2][3]

  • Temperature: Solubility is temperature-dependent. Many dissolution issues can be resolved with gentle heating.[4]

  • Moisture: The presence of water can impact solubility in aprotic organic solvents. Ensure you are using anhydrous solvents, especially if downstream reactions are moisture-sensitive.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication is a highly effective technique for enhancing dissolution rates.[5] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that helps break apart the solute's crystal lattice and accelerates the solvation process.[5] See Protocol 2 for a detailed methodology.

Troubleshooting Guide

This section addresses specific problems you may encounter during your workflow.

Q: My 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is not dissolving in my chosen reaction solvent (e.g., Dichloromethane). What should I do?

A: This is a common challenge. Follow this systematic troubleshooting workflow to find a solution.

start Start: Compound Insoluble in Initial Solvent check_polarity Is the solvent a good polarity match? (e.g., moderately polar, aprotic) start->check_polarity gentle_heat Apply Gentle Heating (e.g., 30-40 °C water bath) Did it dissolve? check_polarity->gentle_heat Polarity seems appropriate rescreen Re-evaluate Solvent Choice (See Protocol 1 & Solvent Table) check_polarity->rescreen Polarity may be mismatched sonicate Try Sonication (10-15 min intervals) Did it dissolve? gentle_heat->sonicate No proceed Success: Proceed with Reaction gentle_heat->proceed Yes cosolvent Consider a Co-Solvent System (See Protocol 3) Did it dissolve? sonicate->cosolvent No sonicate->proceed Yes cosolvent->rescreen No cosolvent->proceed Yes fail Persistent Issue: Contact Technical Support rescreen->fail

Figure 1. Troubleshooting workflow for solubility issues.

Q: I managed to dissolve the compound with heat, but it precipitated out after cooling or adding another reagent. What does this mean?

A: This indicates that you created a supersaturated solution. The solubility of your compound is highly dependent on temperature in that specific solvent system.

  • Solution 1 (Isothermal): If your reaction can be run at a slightly elevated temperature, maintain the heat throughout the reagent addition and reaction period.

  • Solution 2 (Co-Solvent): The added reagent may have significantly changed the polarity of the solvent mixture, causing your compound to crash out. The best solution is often to find a co-solvent system (see Protocol 3) in which the compound remains soluble even after all components are added.[2][3]

Q: My reaction is very sluggish or stalling. Could solubility be the cause?

A: Absolutely. If a reagent is not fully dissolved, its effective concentration in the solution phase is very low, leading to slow reaction kinetics. Visually inspect your reaction mixture for suspended solid particles. If you see any, it confirms that poor solubility is a likely culprit. Improving solubility using the techniques in this guide will often resolve the issue of slow kinetics.

Reference Data & Tables

Predicted Solubility Profile

While extensive quantitative data is not published, the following table provides a predicted solubility profile based on the compound's structure and general chemical principles.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLow to InsolubleThe polar ether group limits solubility in highly nonpolar environments.[6][7]
Polar Aprotic (Halogenated) Dichloromethane (DCM), ChloroformModerateGood starting point, but the bicyclic frame may limit high solubility.
Polar Aprotic (Ethers) Diethyl Ether, THF, DioxaneHighThe ether functionality matches the solute's polar group, providing good interaction.[1]
Polar Aprotic (Other) Ethyl Acetate, Acetone, AcetonitrileModerate to HighThese solvents offer a good balance of polarity to solvate the molecule.
Highly Polar Aprotic DMF, DMSOModerateMay be effective, but risk of side reactions with the bromomethyl group is higher.
Polar Protic Methanol, Ethanol, WaterLow to InsolubleThe nonpolar hydrocarbon body of the molecule resists interaction with strong hydrogen-bonding networks.
Common Organic Solvents Reference

The following table provides key properties of solvents useful for solvent screening.

SolventRelative Polarity[8]Boiling Point (°C)Notes
n-Hexane0.00969Good for washing nonpolar impurities; poor solvent for the title compound.
Toluene0.099111Can be useful for reactions requiring higher temperatures.
Diethyl Ether0.11735Good starting solvent, but low boiling point limits reaction temperature.
Dichloromethane (DCM)0.30940Common reaction solvent; moderate solubility expected.
Tetrahydrofuran (THF)0.20766Excellent choice for initial screening due to its ether group and moderate boiling point.
Ethyl Acetate (EtOAc)0.22877A slightly more polar option that is often effective.
Acetone0.35556Useful, but its reactivity (enolization) should be considered.
Acetonitrile (MeCN)0.46082A more polar aprotic solvent for when other options fail.
Dimethylformamide (DMF)0.386153High boiling point, but potential for reactivity with alkyl halides. Use with caution.
Dimethyl Sulfoxide (DMSO)0.444189Excellent solvent power, but difficult to remove and can promote side reactions.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable solvent using small quantities of material.

  • Preparation : Dispense 5-10 mg of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane into several small, labeled vials.

  • Solvent Addition : To the first vial, add a candidate solvent (e.g., THF) dropwise, starting with 0.1 mL.

  • Agitation : Agitate the vial vigorously (vortex) for 60 seconds.

  • Observation : Visually inspect the vial against a dark background. If the solid is fully dissolved, the solvent is suitable. Record the approximate concentration (mg/mL).

  • Incremental Addition : If the solid is not dissolved, add another 0.1 mL of solvent and repeat steps 3-4. Continue until the solid dissolves or a volume of 1 mL is reached.

  • Testing Other Solvents : Repeat steps 2-5 for a range of solvents from the reference table, moving up or down the polarity scale as needed.

prep 1. Dispense 5-10 mg of compound into labeled vials add_solvent 2. Add 0.1 mL of a candidate solvent prep->add_solvent agitate 3. Agitate vigorously for 60 seconds add_solvent->agitate observe 4. Is the compound fully dissolved? agitate->observe record Success: Record solvent and approx. concentration observe->record Yes max_vol Has 1.0 mL total volume been reached? observe->max_vol No add_more 5. Add another 0.1 mL of solvent add_more->agitate max_vol->add_more No fail Failure: Solvent is unsuitable at this concentration max_vol->fail Yes

Figure 2. Workflow for systematic solvent screening.
Protocol 2: Enhancing Solubility with Sonication

Use this method when a compound dissolves slowly or requires an extra push into solution.

  • Preparation : In a flask, add the solid 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane and the chosen solvent.

  • Sonication : Place the flask into an ultrasonic bath containing water. Ensure the water level is high enough to cover the solvent level in the flask.

  • Operation : Turn on the sonicator.[5] Sonicate in 10-15 minute intervals.

  • Monitoring : After each interval, remove the flask and visually inspect for dissolution. Swirl the flask gently.

  • Completion : Continue until the solid is fully dissolved or it becomes clear that no further dissolution is occurring.

Protocol 3: Developing a Co-Solvent System

This technique is useful when a single solvent does not provide adequate solubility.[2][3]

  • Initial Dissolution : Attempt to dissolve the compound in a small amount of a "strong" solvent in which it is highly soluble (e.g., THF or Dioxane).

  • Co-solvent Addition : Once dissolved, slowly add the primary reaction solvent (the "weak" solvent) to the mixture while stirring vigorously.

  • Monitoring : Observe the solution for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.

  • Ratio Determination : Note the final ratio of the strong solvent to the weak solvent. This ratio should be used for the scaled-up reaction.

References

  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Solvents and Polarity.
  • CymitQuimica. 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
  • Benchchem.
  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Google Patents.
  • Honeywell. Polarity Index.
  • Hokkaido University. Toward overcoming solubility issues in organic chemistry.
  • Shodex. Polarities of Solvents.
  • BLDpharm. 2417226-95-8|6-Bromo-3-oxabicyclo[3.1.0]hexane.
  • Figshare.
  • Quora.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • PubChem. 6-Oxabicyclo[3.1.0]hexane.
  • PubChemLite. 3-(bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane.
  • PMC.
  • EvitaChem. Buy 3-Bromo-6-oxabicyclo[3.1.0]hexane (EVT-14118642) | 80778-34-3.
  • Chemistry LibreTexts. Physical Properties of Ether.
  • ResearchGate. Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Request PDF.

Sources

Reference Data & Comparative Studies

Validation

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane vs other bicyclic alkyl bromides reactivity

The Reactivity Profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane vs. Bridgehead Bicyclic Alkyl Bromides: A Comparative Guide Introduction The integration of sp³-rich bicyclic scaffolds into modern drug discovery has r...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reactivity Profile of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane vs. Bridgehead Bicyclic Alkyl Bromides: A Comparative Guide

Introduction

The integration of sp³-rich bicyclic scaffolds into modern drug discovery has revolutionized the development of bioisosteres. By replacing flat, sp²-hybridized aromatic rings with rigid three-dimensional structures, researchers can significantly improve aqueous solubility, metabolic stability, and target specificity (1)[1]. Among these, 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane and bicyclo[1.1.1]pentyl (BCP) bromides represent two highly valuable, yet mechanistically divergent, classes of alkyl halide building blocks.

This guide provides an objective comparison of their reactivity profiles, specifically analyzing their behavior under polar nucleophilic substitution (Sₙ2) versus radical-mediated cross-electrophile coupling (XEC).

Mechanistic Divergence: Sₙ2 vs. Radical Pathways

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane: The Cyclopropylmethyl Paradigm

This scaffold features a primary alkyl bromide attached directly to a highly strained cyclopropane ring fused within a tetrahydrofuran core.

  • Polar Reactivity (Sₙ2): Because it is a primary bromide, the carbon center is sterically accessible for backside attack. Furthermore, the adjacent Walsh orbitals of the cyclopropane ring stabilize the Sₙ2 transition state. This makes it highly reactive toward amines, alkoxides, and thiolates, allowing for the retention of the intact bicyclic core under mild polar conditions.

  • Radical Reactivity (XEC): Under single-electron transfer (SET) conditions typical of Ni-catalyzed cross-coupling, the reduction of the C–Br bond generates a cyclopropylmethyl radical. Driven by the thermodynamic release of ~27 kcal/mol of ring strain, this radical undergoes an ultra-fast homolytic rearrangement (rate constant k≈108 s−1 ) into a homoallylic radical (). Consequently, attempting standard photoredox cross-coupling with this substrate predominantly yields ring-opened, acyclic byproducts rather than the desired bioisostere (2)[2].

Bicyclo[1.1.1]pentyl (BCP) Bromides: The Bridgehead Fortress
  • Polar Reactivity (Sₙ2): BCP bromides are tertiary, bridgehead halides. The rigid cage structure completely blocks the backside trajectory required for Walden inversion, rendering them entirely inert to Sₙ2 substitution.

  • Radical Reactivity (XEC): When subjected to photoredox or Ni-catalyzed SET conditions, BCP bromides form a bridgehead radical. Unlike the cyclopropylmethyl system, the BCP radical cannot ring-open without forming a highly strained, Bredt's rule-violating bridgehead double bond. Thus, the radical is highly persistent and undergoes efficient cross-coupling with aryl halides to form stable para-phenyl bioisosteres (3)[3].

G cluster_0 Polar Pathway (SN2) cluster_1 Radical Pathway (XEC) A 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane B Nucleophilic Attack (Amines, Alkoxides) A->B Polar Aprotic Solvent D Single Electron Transfer (Ni / Photoredox) A->D SET Reduction C Intact Bicyclic Core (Retention of Scaffold) B->C Transition State Stabilization E Cyclopropylmethyl Radical (Strain Relief) D->E Halide Loss F Ring-Opened Product (Homoallylic Scaffold) E->F Radical Clock Rearrangement

Divergent reactivity pathways of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane.

Quantitative Reactivity Comparison

Property / Reactivity6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexaneBicyclo[1.1.1]pentyl (BCP) Bromide2-Oxabicyclo[2.1.1]hexyl Bromide
Halide Classification Primary (Cyclopropylmethyl-like)Tertiary (Bridgehead)Secondary/Tertiary (Bridgehead)
Sₙ2 Substitution Rate Fast (Walsh orbital stabilization)Zero (Steric blockade)Zero (Steric blockade)
Radical Stability Low (Rearranges in <10−8 s)High (Persistent bridgehead radical)High (Persistent bridgehead radical)
Primary Side Reaction Homoallylic ring-openingProtodehalogenationProtodehalogenation
Bioisosteric Role Meta-arene / Flexible ether linkerPara-arene / AlkyneOrtho/Meta-arene

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Nucleophilic Substitution (Sₙ2) of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
  • Objective: Alkylation of a secondary amine while preserving the fragile cyclopropane core.

  • Scientific Rationale: A polar aprotic solvent (DMF) is selected to maximize the nucleophilicity of the amine by poorly solvating the nucleophile. Potassium carbonate (K₂CO₃) acts as a heterogeneous, non-nucleophilic base to neutralize the generated HBr without competing for the electrophile. Temperature is strictly capped at 60 °C to prevent thermal degradation of the strained bicyclic system.

Step-by-Step Workflow:

  • To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the secondary amine (1.0 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Suspend the mixture in anhydrous DMF (2.0 mL) under an argon atmosphere.

  • Add 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (1.2 equiv, 0.6 mmol) dropwise via microsyringe.

  • Seal the vial and heat the reaction block to 60 °C for 12 hours.

  • Quench the reaction with distilled water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine to remove residual DMF.

Self-Validation System: Analyze the crude mixture via ¹H NMR. The protocol is validated as successful if the characteristic high-field cyclopropane protons (multiplet, 0.5–1.2 ppm) are retained. The appearance of vinylic protons (5.0–6.0 ppm) indicates experimental failure via unwanted ring-opening.

Protocol 2: Photoredox Ni-Catalyzed Cross-Coupling of BCP Bromide
  • Objective: C(sp³)–C(sp²) bond formation between a BCP bromide and an aryl bromide.

  • Scientific Rationale: Because BCP bromides cannot undergo Sₙ2, a dual catalytic photoredox system is employed. The Iridium photocatalyst absorbs blue light to undergo single-electron transfer (SET), selectively reducing the BCP bromide to a persistent bridgehead radical. The Nickel catalyst intercepts this radical and the aryl bromide, facilitating a reductive elimination to forge the new C–C bond without violating Bredt's rule (3)[3].

Step-by-Step Workflow:

  • In a nitrogen-filled glovebox, charge a 2-dram vial with BCP bromide (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv, 0.75 mmol), NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Add anhydrous DMA (5.0 mL) and Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) as a radical mediator/halogen atom transfer agent.

  • Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature at 25 °C.

  • Dilute with diethyl ether, filter through a short pad of silica gel, and concentrate under reduced pressure.

Self-Validation System: Analyze via GC-MS. The intact BCP-aryl product will show a distinct molecular ion peak [M]⁺. The absence of Sₙ2 byproducts or elimination products validates the exclusive radical trajectory of the bridgehead carbon.

G Step1 BCP Bromide + Aryl Electrophile Step2 Ir-Photocatalyst + Ni-Catalyst Step1->Step2 Step3 Blue LED Irradiation (SET Process) Step2->Step3 Step4 Ni-Mediated Cross-Coupling Step3->Step4 Step5 Aryl-BCP Bioisostere (Intact Core) Step4->Step5

Photoredox Ni-catalyzed cross-coupling workflow for BCP bromides.

Sources

Comparative

Comprehensive Method Validation Guide for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Purity Analysis: HPLC-CAD vs. Alternative Detectors

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is the purity analysis of low-molecular-weight, chromophore-deficient, and thermally labile intermediates. 6-(Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is the purity analysis of low-molecular-weight, chromophore-deficient, and thermally labile intermediates. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS: 1859510-91-0) [4] perfectly embodies this analytical roadblock.

This guide objectively compares traditional detection strategies against advanced aerosol-based detection, providing a fully validated, self-correcting HPLC-CAD (Charged Aerosol Detection) methodology compliant with the latest ICH Q2(R2) guidelines [1].

Mechanistic Grounding: The Analytical Challenge

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is a highly strained bicyclic ether (MW 177.04 g/mol ) featuring a reactive alkyl bromide. To design a robust analytical method, we must first understand the causality behind why standard platform methods fail:

  • Optical Invisibility: The molecule lacks a conjugated π -system or aromatic ring. Consequently, it has negligible UV absorbance. Relying on low-wavelength UV (e.g., 210 nm) results in severe baseline drift during gradient elution, masking low-level impurities.

  • Thermal Lability: While Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard choice for volatile, non-chromophoric compounds, the strained 3-oxabicyclo[3.1.0]hexane ring system is prone to thermal degradation. At standard GC inlet temperatures (200–250°C), the compound undergoes artifactual ring-opening and dehydrohalogenation, invalidating purity assessments.

  • Semi-Volatility: Evaporative Light Scattering Detection (ELSD) is a common alternative for non-UV active compounds [3]. However, ELSD requires higher evaporation temperatures and relies on light scattering, which drops off exponentially for small particles. Because our analyte is semi-volatile, it partially evaporates in the ELSD drift tube, resulting in unacceptable signal loss [2].

The Solution: Charged Aerosol Detection (CAD)

CAD operates at near-ambient evaporation temperatures and measures the charge transferred to aerosol particles via an electrometer [2]. This fundamental difference in mechanism ensures that even semi-volatile compounds like our bicyclic intermediate are quantified with high sensitivity and uniform response.

DetectorSelection Start 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (No Chromophore, Semi-Volatile, Thermally Labile) UV HPLC-UV (210 nm) Start->UV Optical Properties GC GC-FID Start->GC High Temp Volatility ELSD HPLC-ELSD Start->ELSD Aerosol (High Temp) CAD HPLC-CAD Start->CAD Aerosol (Low Temp) UV_Result Poor Sensitivity Severe Baseline Drift UV->UV_Result GC_Result Thermal Degradation (Ring Opening Artifacts) GC->GC_Result ELSD_Result Analyte Evaporation Loss of Sensitivity ELSD->ELSD_Result CAD_Result Optimal Sensitivity Uniform Electrometer Response CAD->CAD_Result

Fig 1: Detector selection logic for non-chromophoric, thermally labile bicyclic halides.

Experimental Data Comparison

To objectively demonstrate the superiority of CAD, the compound was analyzed using four orthogonal techniques. The data below summarizes the performance metrics derived during initial method scoping.

Performance ParameterHPLC-CADHPLC-ELSDGC-FIDHPLC-UV (210 nm)
Limit of Detection (LOD) 0.5 µg/mL5.0 µg/mL2.0 µg/mL15.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL15.0 µg/mL6.0 µg/mL45.0 µg/mL
Linearity / Calibration Power-law ( R2>0.999 )Log-Log ( R2=0.992 )Linear ( R2=0.998 )Linear ( R2=0.985 )
Method Precision (%RSD) 1.2%3.5%4.8% (Degradation)>10% (Baseline drift)
Overall Suitability Optimal Sub-optimalNot RecommendedNot Recommended

Step-by-Step HPLC-CAD Methodology & Validation

The following protocol is engineered as a self-validating system , ensuring that environmental or instrumental variables do not compromise data integrity. It is structured according to the lifecycle approach detailed in ICH Q2(R2) [1].

Phase 1: Chromatographic Method Design
  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The ethylene-bridged hybrid particle provides extreme stability across a wide pH range, which is critical for resolving polar, acid-catalyzed degradation products from the main peak.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Causality: CAD and ELSD strictly require volatile mobile phases to prevent detector fouling [2]. Ammonium formate completely volatilizes, minimizing background noise. The acidic pH suppresses the ionization of the analyte, ensuring sharp, symmetrical peak shapes.

  • Self-Validating Mechanism (Inverse Gradient):

    • Protocol: A secondary pump delivers an inverse gradient of the mobile phase post-column, directly into the CAD.

    • Causality: CAD response is inherently dependent on the organic-to-aqueous ratio of the mobile phase. By applying an inverse gradient, the detector constantly receives a static 50:50 mixture, entirely isolating the analyte's response from gradient-induced solvent effects.

Phase 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the sample must be subjected to stress conditions.

  • Acid/Base Hydrolysis: Treat 1.0 mg/mL sample with 1N HCl and 1N NaOH for 4 hours at room temperature. Expectation: The strained bicyclic ether is highly susceptible to acid-catalyzed ring opening.

  • Oxidation: Treat with 3% H2​O2​ for 2 hours.

  • Acceptance Criteria: All degradation products must be baseline resolved ( Rs​>1.5 ) from the 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane peak. The mass balance must exceed 95%.

Phase 3: Linearity, Range, and Sensitivity
  • Preparation: Prepare calibration standards ranging from the LOQ (1.5 µg/mL) up to 120% of the nominal target concentration (1.2 mg/mL).

  • Calibration Model:

    • Causality: CAD is fundamentally non-linear over wide dynamic ranges. Per ICH Q2(R2) guidelines, forcing a linear fit is scientifically invalid here [1]. Instead, apply a power-function calibration model ( y=axb ).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the power-law fit must be ≥0.998 , and the residual sum of squares must be minimized.

Phase 4: Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate. Acceptance: 98.0% – 102.0% recovery.

  • Repeatability (Precision): Inject the 100% target concentration standard six times consecutively. Acceptance: %RSD ≤2.0% .

ICHValidation Phase1 Method Design Volatile Buffers & Inverse Gradient Phase2 Specificity Forced Degradation (Acid/Base/Heat) Phase1->Phase2 Phase3 Linearity & Range Power-Law Model (Non-linear fit) Phase2->Phase3 Phase4 Accuracy/Precision Spike Recovery (50-150%) Phase3->Phase4

Fig 2: ICH Q2(R2) lifecycle validation workflow adapted for HPLC-CAD methodology.

Conclusion

The purity analysis of reactive, non-chromophoric intermediates like 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane requires moving beyond traditional platform assays. While GC-FID induces thermal degradation and HPLC-UV suffers from optical blindness, HPLC-CAD provides a scientifically sound, highly sensitive alternative. By incorporating an inverse gradient to normalize solvent effects and utilizing a power-law calibration model, this method offers a self-validating, ICH Q2(R2)-compliant framework ready for regulatory submission.

References

  • ICH Q2(R2) Validation of analytical procedures - European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis - Lab Manager. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving highly reactive intermediates. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving highly reactive intermediates. 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS No. 1859510-91-0)[1] is a highly valuable, yet inherently hazardous, bicyclic building block. To harness its synthetic utility safely, laboratory personnel must move beyond rote memorization of safety data sheets and understand the chemical causality driving its hazard profile.

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), operational handling, and self-validating disposal protocols required for this compound.

Hazard Causality: The Chemistry of Risk

The synthetic value of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane lies in its terminal bromomethyl group, which acts as a highly efficient electrophile. Because the bromide ion is an excellent leaving group, this molecule undergoes rapid SN​2 (bimolecular nucleophilic substitution) reactions when exposed to nucleophiles[2].

The Biological Consequence: The exact mechanism that makes this compound useful in the flask makes it dangerous to the human body. It is a potent alkylating agent . If exposed to unprotected skin, eyes, or respiratory mucosa, it will indiscriminately alkylate nucleophilic biological macromolecules (such as the thiol groups of cysteine residues in proteins or the nitrogenous bases in DNA). This covalent modification leads to severe chemical burns, irreversible corneal damage, skin sensitization, and potential mutagenic effects[3].

Understanding this electrophilic nature dictates our approach to PPE and our strategy for chemical quenching.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylating agents. Halogenated organic compounds readily permeate standard latex and thin nitrile gloves. The following table outlines the quantitative specifications and the causality behind our required PPE matrix.

Table 1: PPE Specifications and Quantitative Breakthrough Data
PPE CategoryMaterial SpecificationQuantitative StandardBreakthrough TimeCausality for Selection
Primary Hand Protection Heavy-duty Butyl Rubber> 0.30 mm thickness> 240 minutesButyl rubber provides superior chemical resistance against halogenated alkyl compounds, preventing transdermal alkylation.
Incidental Hand Protection Nitrile (Double-gloved)0.11 mm (inner) / 0.14 mm (outer)< 10 minutesPermeable to bromides over time. Only acceptable for immediate splash removal and immediate glove replacement.
Eye & Face Protection Polycarbonate Splash Goggles + Face ShieldANSI Z87.1 certifiedN/AProtects against micro-aerosols and liquid splashes. Corneal tissue is highly nucleophilic and susceptible to irreversible alkylation.
Respiratory Protection Organic Vapor CartridgeNIOSH OV/P100N/ARequired only if fume hood ventilation drops below 100 fpm. Traps volatile organic halides before mucosal exposure[3].

Self-Validating Operational & Disposal Protocols

A robust safety protocol must be self-validating —meaning the procedure itself contains built-in checks to confirm that the hazard has been neutralized before the operator moves to the next step.

Step-by-Step Methodology: Handling and Quenching

Phase 1: Preparation and Transfer

  • Environmental Control: Conduct all operations inside a certified Class II chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is pulled down to the lowest workable height.

  • Inert Atmosphere Setup: Purge the reaction flask with Argon or Nitrogen. Causality: While the alkyl bromide is relatively stable, the nucleophiles (e.g., alkoxides, amines) used in subsequent reactions are highly sensitive to moisture and oxidation.

  • Volumetric Transfer: Use a gas-tight syringe with a Luer-lock mechanism to transfer the reagent.

    • Self-Validation: Weigh the syringe before and after transfer. This mass-balance check ensures the exact stoichiometric amount of the alkylating agent is delivered, minimizing unreacted hazardous material in the flask.

Phase 2: The Self-Validating Quench (Post-Reaction) Never dispose of a reaction mixture containing unreacted alkyl bromides into standard waste streams. It must be chemically neutralized first.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Quenching is an exothermic SN​2 reaction; cooling prevents solvent boil-off and uncontrolled pressure buildup.

  • Nucleophilic Quench: Slowly add 5.0 molar equivalents of a 1M Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution dropwise to the reaction vessel.

    • Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly attacks the bromomethyl group. This converts the toxic, lipophilic alkyl bromide into a benign, water-soluble Bunte salt ( R−S−SO3−​Na+ )[2].

  • Analytical Validation: Sample the organic layer and run a Thin-Layer Chromatography (TLC) plate or LC-MS.

    • Self-Validation: The quenching protocol is only considered complete when the specific Rf​ spot or mass peak for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is entirely absent. If the reagent is still detected, add 2.0 more equivalents of thiosulfate and stir for an additional 30 minutes.

  • Phase Separation & Disposal: Transfer the biphasic mixture to a separatory funnel. Drain the aqueous layer (now containing the neutralized Bunte salt) into the aqueous waste carboy. Dispose of the organic layer in a designated, properly labeled halogenated organic waste container.

Process Visualization

The following diagram maps the logical flow of our self-validating handling and quenching procedure, ensuring that no hazardous material reaches the final waste stream unverified.

Workflow Start 1. Risk Assessment & PPE Donning (Fume Hood Setup) Transfer 2. Inert Atmosphere Transfer (Schlenk Technique) Start->Transfer Reaction 3. SN2 Alkylation Reaction (Target Substrate) Transfer->Reaction Add Base & Nucleophile Quench 4. Nucleophilic Quenching (Na2S2O3 or Ethanolamine) Reaction->Quench Post-Reaction Cooling (0°C) Validate 5. TLC / LC-MS Validation (Confirm Reagent Depletion) Quench->Validate SN2 Displacement to Bunte Salt Validate->Quench Reagent Detected (Re-quench) Disposal 6. Halogenated Waste Segregation (EH&S Compliance) Validate->Disposal Depletion Confirmed (Safe)

Figure 1: Self-validating workflow for handling, reacting, and quenching reactive alkyl bromides.

Emergency Response Protocols

Even with stringent controls, accidental exposure can occur. Immediate action is required to halt the alkylation of biological tissues:

  • Skin Contact: Immediately remove contaminated clothing. Do not attempt to neutralize the chemical on the skin. Flush the affected area with copious amounts of water for a minimum of 15 minutes.

  • Eye Contact: Force the eyelids open and flush with water in an emergency eyewash station for 15 minutes. Seek immediate ophthalmological evaluation.

  • Spill Containment: Evacuate non-essential personnel. Wearing full PPE (including a respirator), cover the spill with an inert absorbent material (e.g., vermiculite). Do not use combustible materials like sawdust. Sweep into a closed container for halogenated waste disposal.

References
  • SAFETY DATA SHEET - Fisher Scientific: Methyl 2-(bromomethyl)acrylate. Fisher Scientific.[Link]

Sources

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